3,5-Dichloro-4-(difluoromethyl)pyridine
Description
Properties
IUPAC Name |
3,5-dichloro-4-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQNYQZGLSIAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267100 | |
| Record name | Pyridine, 3,5-dichloro-4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-33-2 | |
| Record name | Pyridine, 3,5-dichloro-4-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,5-dichloro-4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dichloro-4-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dichloro-4-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. The incorporation of a difluoromethyl group into the pyridine scaffold can profoundly influence the physicochemical and pharmacological properties of a molecule, making it a valuable building block in the design of novel bioactive agents.[1][2][3][4] This guide details a proposed synthetic pathway, a step-by-step experimental protocol, and a thorough analysis of the expected characterization data. The content is structured to provide both a theoretical understanding and practical insights for chemists engaged in the synthesis of complex organic molecules.
Introduction: The Significance of the Difluoromethyl Group in Pyridine Scaffolds
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug discovery and agrochemical development. The difluoromethyl (CF₂H) group, in particular, has garnered considerable attention due to its unique electronic properties. It can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and target binding affinity.[4] Pyridine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2][3] Consequently, the synthesis of difluoromethylated pyridines is a critical endeavor for expanding the chemical space available to medicinal and agricultural chemists. This compound serves as a versatile intermediate, with the chloro-substituents providing reactive handles for further chemical elaboration, such as cross-coupling reactions.
Proposed Synthetic Pathway: Direct C-H Difluoromethylation of 3,5-Dichloropyridine
The pyridine ring in 3,5-dichloropyridine is electron-deficient due to the inductive effect of the two chlorine atoms and the nitrogen heteroatom.[5] This electronic nature makes it amenable to radical difluoromethylation at the C4 position.
A promising strategy involves a dearomatization-rearomatization sequence, which has been successfully employed for the regioselective functionalization of pyridines.[1][2][3] In this approach, the pyridine is temporarily dearomatized to an active intermediate that then reacts with a difluoromethyl radical source.
Alternatively, the use of a dedicated difluoromethylating reagent, such as zinc difluoromethylsulfinate (DFMS), in the presence of an oxidant offers another viable pathway for the direct difluoromethylation of heteroarenes.[4]
Below is a generalized scheme for the proposed synthesis:
Sources
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A Technical Guide to the Chemical Properties and Applications of 3,5-Dichloro-4-(difluoromethyl)pyridine
Abstract
3,5-Dichloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The convergence of three key structural motifs—an electron-deficient pyridine ring, vicinal chlorine atoms, and a difluoromethyl group—creates a unique chemical entity with tailored reactivity and valuable physicochemical properties. The difluoromethyl (CF₂H) group, in particular, is a critical bioisostere for hydroxyl and thiol moieties, capable of modulating metabolic stability, lipophilicity, and target-binding affinity through weak hydrogen bonding.[1][2][3] This guide provides an in-depth analysis of the compound's chemical properties, spectroscopic signature, synthetic strategies, and core applications, offering a technical resource for researchers in drug discovery and process development.
Compound Identification and Physicochemical Properties
The fundamental identity and physical characteristics of this compound are foundational to its application. These properties dictate solvent choice, reaction conditions, and formulation strategies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 1374659-33-2 | [4][5][6] |
| Molecular Formula | C₆H₃Cl₂F₂N | [4] |
| Molecular Weight | 197.99 g/mol | [4] |
| Appearance | Liquid (at room temperature) | [4] |
| Purity (Typical) | ≥95-97% | [4][7] |
| Predicted Density | ~1.471 g/cm³ | [6] |
| SMILES | FC(F)C1=C(Cl)C=NC=C1Cl | [4] |
| InChI Key | SQQNYQZGLSIAIG-UHFFFAOYSA-N | [4] |
Expertise & Experience Insight: The high density and liquid state of this compound suggest that for accurate dosing in reactions, volumetric measurements should be complemented by mass-based calculations, especially for small-scale synthesis. Its structure, rich in electronegative atoms, implies moderate to high polarity, influencing its solubility in common organic solvents and its chromatographic behavior.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. While specific spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of its spectroscopic features. A researcher synthesizing or procuring this compound should verify its identity against these expected analytical signatures.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region: Two singlets (or narrow doublets with small meta-coupling) in the δ 8.5-9.0 ppm range, corresponding to the two protons at C2 and C6. Their downfield shift is due to the deshielding effects of the pyridine nitrogen and halogen atoms. - Difluoromethyl Region: A triplet in the δ 6.5-7.5 ppm range, corresponding to the single proton of the CHF₂ group. The triplet multiplicity arises from coupling to the two equivalent fluorine atoms (²JHF). |
| ¹⁹F NMR | - A single resonance appearing as a doublet in the δ -90 to -130 ppm range (relative to CFCl₃). The doublet multiplicity is due to coupling with the single proton of the CHF₂ group (²JFH). The large chemical shift range of fluorine makes ¹⁹F NMR a highly sensitive tool for confirming the presence and environment of the difluoromethyl group.[8][9][10] |
| ¹³C NMR | - Aromatic Region: Four distinct signals for the pyridine ring carbons. The carbons bearing chlorine (C3, C5) and the difluoromethyl group (C4) will be significantly shifted. - Difluoromethyl Carbon: A signal appearing as a triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (200-250 Hz).[11] |
| Mass Spec (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 198. The characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4) with a relative intensity ratio of approximately 9:6:1 will be a definitive indicator of the compound's elemental composition.[12][13][14] |
| FT-IR | - C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹. - C=N and C=C stretching: Pyridine ring vibrations in the 1400-1600 cm⁻¹ region. - C-F stretching: Strong, characteristic absorbance bands in the 1000-1200 cm⁻¹ region. - C-Cl stretching: Bands in the 600-800 cm⁻¹ region. |
Protocol: Standard NMR Analysis for Structural Verification
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., TMS at 0 ppm) if precise chemical shift referencing is required.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions.
-
¹⁹F NMR Acquisition: Using a multinuclear probe, acquire a fluorine spectrum. This is often done with proton decoupling to simplify the spectrum, but acquiring a coupled spectrum is necessary to observe the characteristic doublet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C. A DEPT or APT experiment can be run to differentiate between CH and quaternary carbons.
-
Data Interpretation: Integrate the proton signals to confirm the ratio of protons. Analyze the multiplicities and coupling constants (J-values) in all spectra to confirm the connectivity between atoms. The observation of a ²JHF coupling constant in the proton spectrum and a corresponding ²JFH in the fluorine spectrum is a critical validation point.
Chemical Reactivity and Synthetic Profile
The reactivity of this compound is dominated by the electronic properties of its substituted pyridine ring.
Reactivity Insights:
-
Electron-Deficient Ring: The pyridine nitrogen, combined with the strong inductive electron-withdrawing effects of two chlorine atoms and the difluoromethyl group, renders the aromatic ring highly electron-deficient.[15] This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr).[16][17]
-
Nucleophilic Aromatic Substitution (SₙAr): While the chlorine atoms at the 3 and 5 positions are not as activated as those at the 2, 4, or 6 positions, they can still be displaced by potent nucleophiles under forcing conditions (e.g., high temperature, strong base). This provides a pathway for introducing new functional groups.
-
Nitrogen Basicity: The electron-withdrawing substituents significantly reduce the basicity of the pyridine nitrogen lone pair. While it can still be protonated by strong acids or coordinate to Lewis acids, it is a much weaker base than pyridine itself.
Proposed Synthesis Workflow
While a specific, documented synthesis for this molecule is sparse, a logical and robust pathway can be designed based on established methodologies for fluorinated pyridines.[18][19][20][21] A plausible route begins with a readily available starting material, 3,5-dichloropyridine, and introduces the difluoromethyl group via a radical-mediated C-H functionalization.
Caption: Role as a scaffold in generating diverse molecular libraries.
Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on data from structurally related compounds.
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed or inhaled. | P261: Avoid breathing vapors. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Protocol: Safe Handling and Storage
-
Engineering Controls: All manipulations, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors. [22]2. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves. For prolonged contact or immersion, consider double-gloving or using heavier-duty gloves. [23][24] * Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>100 mL) or when there is a significant splash risk. [23] * Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for chemical storage. Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases. [24]4. Disposal: Dispose of waste as halogenated organic waste in a designated, properly labeled container, following all institutional and local environmental regulations. Do not pour down the drain. [22][25]
Conclusion
This compound represents a highly functionalized and synthetically valuable building block. Its chemical properties are defined by an electron-poor aromatic system and the unique bioisosteric potential of the difluoromethyl group. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements empowers researchers to effectively leverage this compound in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). CompuMol. Retrieved January 19, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules, 27(24), 8881. Retrieved January 19, 2026, from [Link]
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Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019). Organic Process Research & Development, 23(10), 2212-2219. Retrieved January 19, 2026, from [Link]
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Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. (2016). International Journal of Molecular Sciences, 17(12), 2115. Retrieved January 19, 2026, from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). Organic & Biomolecular Chemistry, 18(33), 6481-6485. Retrieved January 19, 2026, from [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 3,5-Dichloro-4-(difluoromethyl)pyridine
Abstract: This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Dichloro-4-(difluoromethyl)pyridine, a compound of interest in pharmaceutical and agrochemical research. We present a detailed examination of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted data and field-proven experimental protocols to facilitate the characterization and utilization of this molecule. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.
Introduction
This compound is a halogenated pyridine derivative with potential applications in various fields of chemical research, particularly in the synthesis of bioactive molecules. The presence of chlorine and fluorine atoms, along with the difluoromethyl group, imparts unique electronic and steric properties to the molecule, making its unambiguous characterization crucial for any downstream application. Spectroscopic techniques are indispensable for elucidating the structure and purity of such compounds. This guide offers a comprehensive overview of the expected spectroscopic signatures of this compound and provides robust protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. Predictions are based on established principles of NMR spectroscopy and data from related fluorinated and chlorinated pyridine derivatives.[1][2]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.65 | s | - | H-2, H-6 |
| 7.01 | t | ⁵⁴.⁵ | CHF₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 150.2 | s | - | C-2, C-6 |
| 141.5 | t | ~25 | C-4 |
| 134.8 | s | - | C-3, C-5 |
| 113.9 | t | ~240 | CHF₂ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -112.8 | d | ⁵⁴.⁵ | CHF₂ |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Volumetric flask
-
Pipettes
Instrumentation:
-
500 MHz NMR spectrometer equipped with a multinuclear probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Calibrate the ¹H and ¹³C chemical shifts to the TMS signal (0.00 ppm). For ¹⁹F NMR, use an external reference of CFCl₃ or a secondary standard.[3]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled or decoupled ¹⁹F NMR spectrum.
-
Typical parameters: spectral width of 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 128-512 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts.
-
Causality Behind Experimental Choices
-
Choice of Solvent: CDCl₃ is a common solvent for NMR analysis of organic compounds due to its good dissolving power and the presence of a deuterium signal for locking.[4]
-
Concentration: A concentration of 5-10 mg in 0.6 mL provides a good signal-to-noise ratio without causing significant line broadening.
-
Spectrometer Frequency: A higher field strength (500 MHz) provides better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.
-
Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C spectrum to single lines for each unique carbon atom, making interpretation easier.[5]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Predicted Mass Spectrum Data
Table 4: Predicted High-Resolution Mass Spectrum (HRMS) Data (Electron Ionization - EI)
| Ion | Calculated m/z |
| [M]⁺ | 198.9602 |
| [M+2]⁺ | 200.9573 |
| [M+4]⁺ | 202.9543 |
Predicted Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed with a characteristic isotopic pattern due to the two chlorine atoms (ratio of M⁺:[M+2]⁺:[M+4]⁺ ≈ 9:6:1).[6]
-
Loss of Cl: A significant fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺) is expected.
-
Loss of F: Fragmentation involving the loss of a fluorine atom from the difluoromethyl group is also plausible.
-
Loss of CHF₂: A peak corresponding to the loss of the difluoromethyl radical ([M-CHF₂]⁺) is anticipated.
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation:
-
Gas Chromatograph coupled to a Time-of-Flight (GC-TOF) or Orbitrap Mass Spectrometer.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or methanol (e.g., 100 µg/mL).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.
-
The separated compound will then be introduced into the mass spectrometer.
-
-
Mass Spectrometry Parameters (EI):
-
Ionization Energy: 70 eV. This is a standard energy for electron ionization that produces reproducible fragmentation patterns.[7]
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Resolution: Set to a high resolution (e.g., >10,000) to enable accurate mass measurements for elemental composition determination.
-
Causality Behind Experimental Choices
-
GC-MS: This is a suitable technique for volatile and thermally stable compounds like this compound, providing both separation and mass analysis.
-
Electron Ionization (EI): EI is a hard ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation and library matching.[7]
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared (IR) Absorption Bands
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1600-1550 | Medium | C=C and C=N stretching (pyridine ring) |
| 1450-1400 | Medium | Pyridine ring vibrations |
| 1300-1100 | Strong | C-F stretching (CHF₂) |
| 850-750 | Strong | C-Cl stretching |
| 750-650 | Strong | Out-of-plane C-H bending |
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Causality Behind Experimental Choices
-
FTIR-ATR: This is a rapid and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
Experimental Workflow for IR Spectroscopy Analysis
Caption: Workflow for Infrared Spectroscopy analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Predicted UV-Vis Absorption
-
λ_max: Expected to be in the range of 260-280 nm, corresponding to π → π* transitions within the pyridine ring. The presence of halogen substituents may cause a slight bathochromic (red) shift.
Experimental Protocol for UV-Vis Data Acquisition
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or hexane (e.g., 10⁻⁴ to 10⁻⁵ M).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the spectrum, typically from 200 to 400 nm.
-
Causality Behind Experimental Choices
-
Solvent: A UV-transparent solvent is essential to avoid interference with the sample's absorption.
-
Concentration: The concentration is chosen to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
Experimental Workflow for UV-Vis Spectroscopy Analysis
Caption: Workflow for UV-Vis Spectroscopy analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality control. This guide provides a detailed overview of the expected NMR, MS, IR, and UV-Vis data, along with robust experimental protocols for their acquisition. By following these guidelines, researchers can confidently characterize this compound and proceed with its application in their respective fields of study. The integration of predicted data with established experimental methodologies offers a powerful approach to modern chemical analysis.
References
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Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]
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Hafez, A. M., & Sadek, K. U. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Bulletin of the Chemical Society of Japan, 49(3), 855-858. [Link]
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Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1013. [Link]
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Kline, C. H., & Turkevich, J. (1945). The Vibrational Spectra of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 13(10), 435-446. [Link]
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Miyazaki, T., et al. (2014). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 16(23), 11564-11572. [Link]
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Long, D. A., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(4), 897-910. [Link]
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Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]
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Yu, W., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615-8620. [Link]
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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Gemo, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11336–11346. [Link]
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ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. [Link]
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University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. [Link]
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Elguero, J., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1968. [Link]
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Sulovari, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217. [Link]
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National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]
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Gerig, J. T. (2004). Fluorine NMR. eMagRes, 1-10. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (2020). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. [Link]
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PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
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PubChem. (n.d.). 3,5-dichloro-2-(difluoromethyl)pyridine. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Journal of the American Chemical Society. (2016). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. [Link]
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The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]
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ResearchGate. (2018). UV/Vis absorption and emission spectra of 3 in dichloromethane (solid lines) and 4 in water (dashed lines). [Link]
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Thieme. (2009). ¹³C NMR Spectroscopy. [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan/files/publications/si-nature-2016-sept.pdf]([Link] Macmillan/files/publications/si-nature-2016-sept.pdf)
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University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0003357). [Link]
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Pharmaffiliates. (n.d.). 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine. [Link]
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ResearchGate. (2020). The UV-Vis absorption spectra of III in different solvents. [Link]
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The Solubility Profile of 3,5-Dichloro-4-(difluoromethyl)pyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dichloro-4-(difluoromethyl)pyridine, a key building block in modern agrochemical and pharmaceutical research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical methodologies for determining and utilizing its solubility profile.
Understanding the Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a unique combination of functional groups that influence its interaction with various organic solvents.
-
Pyridine Ring: The core pyridine structure introduces a degree of polarity due to the electronegative nitrogen atom. This nitrogen can act as a hydrogen bond acceptor.
-
Dichloro Substitution: The two chlorine atoms are electron-withdrawing and contribute to the molecule's overall polarity and potential for dipole-dipole interactions.
-
Difluoromethyl Group: The -CHF2 group is also strongly electron-withdrawing and can participate in weak hydrogen bonding.
Overall, this compound can be classified as a polar molecule.[2] Its solubility will be greatest in solvents that can engage in similar intermolecular forces, following the principle of "like dissolves like".[2][3]
Predicting Solubility: A Qualitative Approach
Based on its structure, we can predict the general solubility of this compound in various classes of organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | High | These solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) possess large dipole moments that can interact favorably with the polar C-Cl and C-F bonds of the solute. The absence of strong hydrogen bond donation from the solvent prevents competition with solute-solute interactions.[2] |
| Polar Protic Solvents | Moderate to High | Solvents like alcohols (e.g., Methanol, Ethanol) can act as hydrogen bond donors to the nitrogen of the pyridine ring, facilitating dissolution.[2][4] However, the highly halogenated nature of the solute may limit extensive hydrogen bonding. |
| Nonpolar Solvents | Low | In nonpolar solvents such as Hexane, Toluene, and Cyclohexane, the primary intermolecular forces are weak van der Waals forces. These are generally insufficient to overcome the stronger dipole-dipole interactions between molecules of this compound, leading to poor solubility.[5] |
Quantitative Solubility Determination: An Experimental Protocol
While predictions are useful, precise quantitative data is essential for applications such as reaction optimization, formulation development, and purification. The following is a standardized protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Relationship between solute polarity and solvent type influencing solubility.
Conclusion
This compound is a polar compound with expected high solubility in polar aprotic and polar protic solvents, and low solubility in nonpolar solvents. This guide provides the theoretical framework for understanding these characteristics and a robust experimental protocol for their quantitative determination. Accurate solubility data is crucial for the effective application of this versatile intermediate in research and development.
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mechanism of action of 3,5-Dichloro-4-(difluoromethyl)pyridine derivatives
An In-depth Technical Guide to the Mechanism of Action of 3,5-Dichloro-4-(difluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged chemical structure that has garnered significant attention in medicinal and agricultural chemistry. The unique physicochemical properties conferred by the halogen and difluoromethyl substituents contribute to the diverse biological activities of its derivatives. This guide provides a comprehensive technical overview of the potential mechanisms of action of this compound derivatives, drawing upon established research on similar fluorinated and halogenated pyridine compounds. We will explore various biological targets and cellular pathways, supported by experimental evidence and methodologies, to provide a foundational understanding for researchers and professionals in drug and pesticide discovery.
Introduction: The Chemical Significance of the this compound Core
The pyridine ring is a fundamental heterocyclic scaffold in numerous therapeutic agents and agrochemicals.[1][2] The introduction of specific substituents dramatically modulates the biological activity of the parent ring. In the case of the this compound core, the key functional groups each play a critical role:
-
3,5-Dichloro Substitution: The two chlorine atoms are strong electron-withdrawing groups, which can significantly alter the electron distribution of the pyridine ring. This can influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability.[3]
-
4-(Difluoromethyl) Group: The difluoromethyl (CF2H) group is a lipophilic hydrogen bond donor and can serve as a bioisostere for other chemical moieties.[4] Its incorporation into pyridine scaffolds has been shown to enhance potency, selectivity, and metabolic stability in drug candidates.[5] The development of methods for the direct C-H difluoromethylation of pyridines highlights the importance of this functional group in discovering novel bioactive molecules.[6][7]
These substitutions create a unique chemical entity that can interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, herbicidal, and anti-inflammatory effects.[2][8][9][10]
Potential Mechanisms of Action and Biological Targets
The mechanism of action of this compound derivatives is not uniform and is highly dependent on the other substituents attached to the core scaffold. Based on the literature for structurally related compounds, several key mechanisms can be proposed.
Enzyme Inhibition
A primary mode of action for many small molecule drugs and pesticides is the inhibition of specific enzymes.
One of the most well-documented mechanisms for a derivative of this class is the inhibition of phosphodiesterase 4 (PDE4). A potent and selective PDE4 inhibitor, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), has been identified with an IC50 of 58 nM.[9] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This makes PDE4 inhibitors promising therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[9]
Hypothesized Signaling Pathway for PDE4 Inhibition
Caption: PDE4 Inhibition Pathway.
Several pyridine derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[2] While not directly demonstrated for a this compound derivative, the pyridine scaffold is present in known tubulin inhibitors. This mechanism leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The potent activity of some pyridine derivatives has been shown to be superior to standard chemotherapeutic agents like Taxol against certain cancer cell lines.[2]
The enzyme dihydrofolate reductase (DHFR) is a crucial target in antimicrobial and antimalarial drug discovery. Pyridine derivatives have been synthesized and shown to exhibit significant antimalarial activity by interacting with the active site of DHFR.[11] This interaction prevents the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis, thereby inhibiting parasite replication.
In the realm of agrochemicals, phenylpyridine compounds have been shown to exhibit herbicidal activity through the inhibition of the PPO enzyme.[12] This enzyme is involved in the chlorophyll biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid photodynamic damage and cell death in susceptible weeds.
Alkylating Activity
The presence of a reactive group, such as a chloromethyl group, on the pyridine ring can impart alkylating properties to the molecule. For instance, 2-(Chloromethyl)-3,5-difluoropyridine is suggested to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules like DNA and proteins.[3] This covalent modification can lead to enzyme inhibition or disruption of cellular processes. While the difluoromethyl group is generally more stable than a chloromethyl group, the overall electronic environment of the this compound core could potentially facilitate reactions with cellular nucleophiles under specific conditions.
Disruption of Cellular Signaling Pathways
Beyond direct enzyme inhibition, pyridine derivatives can modulate various cellular signaling pathways. For instance, some furo[2,3-b]pyridine derivatives have shown strong binding affinities to key proteins in cancer signaling, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[13] This suggests a mechanism involving the disruption of these critical pathways, leading to cytotoxic effects in cancer cells.
Experimental Protocols for Mechanistic Elucidation
To investigate the precise mechanism of action of a novel this compound derivative, a series of well-established experimental protocols can be employed.
Cytotoxicity and Antimicrobial Activity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Huh-7) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1][2]
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.
Experimental Workflow for MTT Assay
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An In-Depth Technical Guide to 3,5-Dichloro-4-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-(difluoromethyl)pyridine, identified by the CAS number 1374659-33-2 , is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique combination of chloro and difluoromethyl substituents on the pyridine ring imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. The difluoromethyl group (CHF2), in particular, is increasingly utilized as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering improved metabolic stability, enhanced lipophilicity, and favorable membrane permeability without the liability of hydrogen bond donation. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable building block, with a focus on practical insights for its use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The table below summarizes key known and predicted properties.
| Property | Value | Source/Method |
| CAS Number | 1374659-33-2 | Chemical Abstracts Service |
| Molecular Formula | C₆H₃Cl₂F₂N | - |
| Molecular Weight | 197.99 g/mol | - |
| Appearance | Liquid (predicted) | Analogous Compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General knowledge of halogenated pyridines |
| pKa (of pyridinium ion) | ~1-2 (predicted) | Electron-withdrawing effects of substituents |
The strong electron-withdrawing nature of the two chlorine atoms and the difluoromethyl group significantly reduces the basicity of the pyridine nitrogen, making it a weakly basic compound. This has important implications for its reactivity and handling, as well as for the pharmacokinetic profile of derivatives.
Synthesis and Purification
Proposed Synthetic Pathway
A likely approach involves the direct C-H difluoromethylation of a pre-halogenated pyridine precursor. A recent advancement in this area is the use of radical-mediated processes.[1][2][3]
Caption: Proposed synthetic route to this compound.
Causality Behind Experimental Choices:
-
Starting Material: 3,5-Dichloropyridine is a commercially available and relatively inexpensive starting material.
-
Reaction Type: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalization of the pyridine ring at the 4-position.
-
Reagents: Modern difluoromethylation reagents, such as trimethyl(trifluoromethyl)silane (TMSCF3) which can be reduced in situ to a difluoromethyl nucleophile, or other sources of the CHF2 radical or nucleophile, offer high efficiency and functional group tolerance.[1][2][3]
Step-by-Step Conceptual Protocol
-
Reaction Setup: To a solution of 3,5-dichloropyridine in a suitable anhydrous solvent (e.g., DMF or dioxane) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the difluoromethylating reagent and a suitable catalyst system (e.g., a palladium or copper catalyst with an appropriate ligand).
-
Reaction Execution: Heat the reaction mixture to the optimal temperature, as determined by small-scale trials, and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Purification Workflow
Caption: General workflow for the purification of halogenated pyridines.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two equivalent protons at the C2 and C6 positions. A triplet (δ 6.5-7.5 ppm) for the proton of the difluoromethyl group with a characteristic ¹J(H,F) coupling constant of approximately 50-60 Hz.
-
¹³C NMR: Signals for the four distinct carbon atoms of the pyridine ring and one for the difluoromethyl carbon. The difluoromethyl carbon will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A doublet in the region of -90 to -130 ppm (relative to CFCl₃) for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of chlorine and fluorine atoms.
Reactivity and Applications in Drug Development
The reactivity of this compound is governed by the electronic properties of its substituents. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), although the positions ortho and para to the nitrogen are the most activated. The chlorine atoms can participate in various transition-metal-catalyzed cross-coupling reactions, providing a handle for further molecular elaboration.
Potential Cross-Coupling Reactions
Caption: Versatility of this compound in cross-coupling.
The chlorine atoms at the 3 and 5 positions can be selectively displaced or functionalized using appropriate catalytic systems, allowing for the introduction of a wide range of substituents. This versatility makes this compound a valuable scaffold for building molecular complexity in drug discovery programs.
Role in Medicinal Chemistry
The incorporation of the this compound moiety into a drug candidate can offer several advantages:
-
Metabolic Stability: The difluoromethyl group is resistant to oxidative metabolism, which can lead to improved pharmacokinetic profiles.
-
Modulation of pKa: The electron-withdrawing substituents can fine-tune the basicity of nearby functional groups, impacting drug-target interactions and solubility.
-
Lipophilicity and Permeability: The overall halogenation pattern can enhance lipophilicity, potentially improving cell membrane permeability.
-
Novel Chemical Space: This building block provides access to novel chemical matter, which is crucial for overcoming drug resistance and discovering new biological activities.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited, its synthesis and reactivity can be reasonably predicted based on established chemical principles and the behavior of analogous structures. Its unique combination of substituents offers a valuable tool for medicinal chemists to modulate the properties of lead compounds and explore new areas of chemical space. As research in the field of fluorinated heterocycles continues to grow, the utility of this compound is expected to become increasingly apparent.
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Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.[1][2][3]
-
PubChem. 3,5-Dichloropyridine. National Center for Biotechnology Information. [Link].
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NIST Chemistry WebBook. 3,5-Dichloropyridine. [Link].
-
Organic Syntheses. Purification of Laboratory Chemicals. [Link].
- Jubilant Ingrevia. Safety Data Sheet for 2,3-Dichloro-5-(trifluoromethyl)pyridine.
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-
Studer, A. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]2][3]
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The Difluoromethyl Group on a Pyridine Ring: A Technical Guide to Reactivity and Application
Abstract
The introduction of the difluoromethyl (CF₂H) group onto a pyridine ring is a pivotal strategy in modern medicinal and agricultural chemistry.[1][2] This technical guide provides an in-depth exploration of the reactivity of the difluoromethyl group when appended to a pyridine scaffold. We will delve into the nuanced electronic effects that govern its behavior, explore key reaction classes including C-H functionalization and nucleophilic aromatic substitution, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of difluoromethylpyridines in their work.
Introduction: The Strategic Advantage of the Difluoromethyl Group
The difluoromethyl group has emerged as a valuable functional moiety in drug design, primarily due to its unique electronic properties and its role as a bioisostere.[3][4] Unlike the more electron-withdrawing trifluoromethyl group, the CF₂H group possesses an acidic proton, enabling it to act as a lipophilic hydrogen bond donor.[4][5] This capability allows it to mimic hydroxyl, thiol, or amine groups, potentially enhancing drug-target interactions.[3][4] Furthermore, the incorporation of a CF₂H group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, making it a powerful tool for lead optimization.[6][7] When attached to a pyridine ring, a common scaffold in pharmaceuticals, the interplay between the electron-deficient heterocycle and the electronic nature of the CF₂H group gives rise to a rich and complex reactivity profile.
Electronic Landscape: The Interplay of the CF₂H Group and the Pyridine Ring
The reactivity of a difluoromethylated pyridine is fundamentally governed by the electronic interplay between the CF₂H group and the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The difluoromethyl group, while containing two highly electronegative fluorine atoms, is less electron-withdrawing than a trifluoromethyl group. The presence of the C-H bond in the CF₂H group introduces the potential for C-H activation and also allows the group to act as a hydrogen bond donor.[3] The position of the difluoromethyl group on the pyridine ring (ortho, meta, or para to the nitrogen) further dictates the electronic distribution and, consequently, the regioselectivity of subsequent reactions.
Key Reaction Classes and Methodologies
The functionalization of difluoromethylpyridines can be broadly categorized into several key reaction classes. This section will explore the mechanisms and provide practical protocols for these transformations.
Direct C-H Difluoromethylation of Pyridines
The most direct approach to synthesizing difluoromethylpyridines is through the direct C-H functionalization of the pyridine ring. This is often achieved through radical-mediated processes.
The Minisci reaction offers a powerful method for the direct alkylation of electron-deficient heterocycles. In the context of difluoromethylation, a difluoromethyl radical (•CF₂H) is generated and subsequently adds to the protonated pyridine ring.
Mechanism: The reaction is typically initiated by an oxidant that generates the •CF₂H radical from a suitable precursor, such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂).[6] The pyridine is protonated to increase its electrophilicity, directing the nucleophilic radical attack preferentially to the ortho and para positions.
Experimental Protocol: Para-Selective Difluoromethylation of a Pyridine Derivative [6]
-
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Bis(difluoroacetyl) peroxide (generated in situ from difluoroacetic anhydride and urea·H₂O₂) (4.8 equiv)
-
(±)-Camphorsulfonic acid (CSA) (1.5 equiv)
-
Acetone (solvent)
-
6 N HCl
-
-
Procedure:
-
To a solution of the substituted pyridine in acetone, add (±)-camphorsulfonic acid at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Add the in situ generated bis(difluoroacetyl) peroxide solution to the reaction mixture.
-
Stir the reaction at 0 °C for 4 hours.
-
Add 6 N HCl to the reaction mixture and heat to 60 °C for 16 hours to facilitate rearomatization.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Yields for Para-Selective Difluoromethylation
| Substrate (Pyridine Derivative) | Product | Yield (%) |
| 4-Phenylpyridine | 4-Phenyl-2-(difluoromethyl)pyridine | 67 |
| 4-Chloropyridine | 4-Chloro-2-(difluoromethyl)pyridine | 55 |
| Isonicotinonitrile | 2-(Difluoromethyl)isonicotinonitrile | 72 |
Data synthesized from literature reports.[6]
subgraph "cluster_ReagentPrep" { label="Reagent Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; DFAA [label="Difluoroacetic\nanhydride"]; UreaH2O2 [label="Urea·H₂O₂"]; Peroxide [label="Bis(difluoroacetyl)\nperoxide (in situ)"]; DFAA -> Peroxide; UreaH2O2 -> Peroxide; }
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Pyridine [label="Substituted\nPyridine"]; CSA [label="CSA"]; ProtonatedPyridine [label="Protonated\nPyridine"]; RadicalAddition [label="Radical\nAddition"]; Rearomatization [label="Rearomatization\n(HCl, heat)"]; Product [label="para-Difluoromethylated\nPyridine"];
}
subgraph "cluster_Workup" { label="Workup & Purification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Quench [label="Quench\n(NaHCO₃)"]; Extraction [label="Extraction"]; Purification [label="Column\nChromatography"]; FinalProduct [label="Pure Product"];
} }
Caption: Workflow for para-selective C-H difluoromethylation.Recent advancements have enabled a switch in regioselectivity between meta and para C-H difluoromethylation by employing dearomatization strategies.[1][6][8] This approach involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which then reacts with a difluoromethyl radical source.
Mechanism: One strategy involves the formation of an oxazino pyridine intermediate from the starting pyridine.[1] Under basic conditions, this intermediate exhibits nucleophilic character at the β- and δ-positions, leading to meta-difluoromethylation upon reaction with a radical source.[1][9] Conversely, treatment of the oxazino pyridine with acid generates a pyridinium salt, which then undergoes para-selective Minisci-type difluoromethylation.[1][6]
Pyridine [label="Pyridine"]; OxazinoPyridine [label="Oxazino Pyridine\nIntermediate"]; PyridiniumSalt [label="Pyridinium Salt"]; MetaProduct [label="meta-Difluoromethylpyridine"]; ParaProduct [label="para-Difluoromethylpyridine"];
Pyridine -> OxazinoPyridine [label="Dearomatization"]; OxazinoPyridine -> MetaProduct [label="Radical Reaction\n(Basic conditions)"]; OxazinoPyridine -> PyridiniumSalt [label="Acid Treatment"]; PyridiniumSalt -> ParaProduct [label="Radical Reaction\n(Minisci-type)"]; }
Caption: Switching regioselectivity in pyridine difluoromethylation.Nucleophilic Reactivity of the Difluoromethyl Group
While the CF₂H group is generally considered electron-withdrawing, the acidity of its proton allows for deprotonation under suitable conditions to generate a nucleophilic difluoromethyl anion (⁻CF₂H).[10] This anion can then participate in reactions with various electrophiles.
Mechanism: The deprotonation of a difluoromethylarene typically requires a strong base. The resulting anion is often stabilized by a Lewis acid to prevent decomposition via α-fluoride elimination.[10] This "masked nucleophile" approach opens up avenues for constructing C-C bonds at the difluoromethyl carbon.
Experimental Protocol: Deprotonation and Reaction with an Electrophile [10]
-
Materials:
-
Difluoromethylpyridine (1.0 equiv)
-
Strong base (e.g., a phosphazene superbase)
-
Weak Lewis acid (e.g., B(C₆F₅)₃)
-
Electrophile (e.g., an aldehyde or ketone)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
To a solution of the difluoromethylpyridine in anhydrous THF under an inert atmosphere, add the Lewis acid at low temperature (e.g., -78 °C).
-
Slowly add the strong base to the mixture and stir for a specified time to allow for deprotonation.
-
Add the electrophile to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layers.
-
Purify the product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr) on Difluoromethylpyridines
The presence of the electron-withdrawing difluoromethyl group can activate the pyridine ring towards nucleophilic aromatic substitution, particularly when the CF₂H group is positioned ortho or para to a leaving group.
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring.
Start [label="Difluoromethylpyridine\nwith Leaving Group (LG)"]; Nucleophile [label="Nucleophile\n(Nu⁻)"]; Meisenheimer [label="Meisenheimer\nComplex (Anionic)"]; Product [label="Substituted\nDifluoromethylpyridine"]; LeavingGroup [label="LG⁻"];
Start -> Meisenheimer [label="Addition of Nu⁻"]; Nucleophile -> Meisenheimer; Meisenheimer -> Product [label="Elimination of LG⁻"]; Meisenheimer -> LeavingGroup; }
Caption: General mechanism of SNAr on a difluoromethylpyridine.Photocatalytic Difluoromethylation
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating difluoromethyl radicals under neutral conditions.[7][12][13]
Mechanism: A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor (e.g., a sulfonium salt or a sulfinate).[14] The resulting •CF₂H radical can then add to the pyridine ring in a Minisci-type fashion.
Applications in Drug Discovery and Development
The unique properties of the difluoromethyl group have led to its incorporation into numerous biologically active molecules.[15][16][17] The ability of the CF₂H group to act as a hydrogen bond donor can enhance binding affinity to target proteins.[3] For example, 2-difluoromethylpyridine has been investigated as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, demonstrating enhanced activity.[15][18] The modulation of physicochemical properties by the CF₂H group is also crucial for improving the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.[19]
Conclusion
The difluoromethyl group, when attached to a pyridine ring, imparts a rich and versatile reactivity that has been increasingly exploited in synthetic and medicinal chemistry. From direct C-H functionalization with switchable regioselectivity to serving as a masked nucleophile, the methodologies for manipulating difluoromethylpyridines are expanding rapidly. A thorough understanding of the underlying electronic principles and reaction mechanisms is crucial for leveraging this privileged structural motif in the design and synthesis of novel therapeutic agents and agrochemicals. The continued development of innovative synthetic strategies will undoubtedly unlock further potential for this fascinating functional group.
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- Site-selective C−H difluoromethylation of pyridines a Bioactive...
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- Defluorinative functionalization approach led by difluoromethyl anion chemistry. PMC.
- The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide. Benchchem.
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- CF2H: a fascinating group for application in drug development enabling modul
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central.
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- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- New method for introducing fluorinated components into molecules. chemeurope.com.
- Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.
- Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview.
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing).
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Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
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- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
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- Introduction to Radical Reactions Ft. Professor Dave. YouTube.
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- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH.
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A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3,5-Dichloro-4-(difluoromethyl)pyridine
Executive Summary
3,5-Dichloro-4-(difluoromethyl)pyridine is a highly functionalized, electron-deficient heterocyclic compound of significant interest to researchers in medicinal and agrochemical development. The strategic placement of two chloro atoms and a potent electron-withdrawing difluoromethyl group on the pyridine core creates a unique electronic landscape, defining its reactivity. This guide provides an in-depth analysis of the molecule's electrophilic and nucleophilic sites, grounded in fundamental principles of organic chemistry. We will dissect the electronic contributions of each substituent to predict the molecule's behavior with various reagents, offering field-proven insights into its synthetic utility. This document serves as a technical resource for scientists aiming to incorporate this versatile building block into complex molecular architectures.
The Electronic Architecture of this compound
The reactivity of an aromatic system is dictated by the distribution of electron density within the ring. In this compound, the inherent electron-deficient nature of the pyridine ring is dramatically amplified by its substituents.[1]
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong inductive electron-withdrawing effect (-I) on the ring.
-
Chloro Groups (C3, C5): The chlorine atoms are also strongly electronegative, contributing a significant inductive withdrawal (-I) of electron density. While they possess lone pairs capable of a weak resonance-donating effect (+R), the inductive effect is dominant in halogens, leading to an overall deactivation of the ring.
-
Difluoromethyl Group (C4): The CHF₂ group is a powerful electron-withdrawing substituent. The high electronegativity of the two fluorine atoms creates a strong dipole, pulling electron density from the pyridine ring via the inductive effect (-I).[2] This effect is more pronounced than that of a single chlorine atom.
The cumulative effect of these three electron-withdrawing groups renders the pyridine ring exceptionally electron-poor, a critical factor that governs its reaction pathways. This profound electron deficiency simultaneously reduces the nucleophilicity of the nitrogen atom and enhances the electrophilicity of the ring carbons.
Analysis of Nucleophilic Sites
Nucleophilicity is characterized by the availability of a lone pair of electrons for donation to an electrophile. In this molecule, the primary and sole nucleophilic center is the nitrogen atom.
The Pyridine Nitrogen (N1)
The lone pair of electrons on the sp²-hybridized nitrogen atom is the molecule's most basic and nucleophilic site. However, its reactivity is substantially attenuated. The powerful inductive effects of the flanking chloro and the para-difluoromethyl groups significantly decrease the electron density on the nitrogen, making it a much weaker base and nucleophile compared to unsubstituted pyridine.
Despite this reduced reactivity, the nitrogen lone pair will still react with potent electrophiles, particularly hard electrophiles such as strong Brønsted acids (protonation) or Lewis acids.[3] Alkylation or acylation on the nitrogen is possible but typically requires more forcing conditions than for electron-rich pyridines.[4]
Caption: The primary nucleophilic site is the nitrogen lone pair.
Experimental Protocol: N-Alkylation with Methyl Iodide
This protocol describes a representative reaction targeting the nucleophilic nitrogen atom. The self-validating aspect lies in the expected formation of a pyridinium salt, which precipitates from non-polar solvents and exhibits a characteristic downfield shift of ring protons in ¹H NMR spectroscopy.
-
Preparation: In a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) in 5 mL of anhydrous acetonitrile.
-
Reagent Addition: Add methyl iodide (1.5 mmol, 1.5 equivalents) to the solution via syringe under an inert atmosphere (e.g., Argon).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting N-methylpyridinium iodide salt may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 5 mL) to remove unreacted starting materials, and dry under vacuum to yield the final product.
Analysis of Electrophilic Sites
The severe electron deficiency of the pyridine ring makes its carbon atoms susceptible to attack by nucleophiles. This is the molecule's dominant reactive mode, proceeding via nucleophilic aromatic substitution (SNAr) or related addition-elimination pathways.[5]
Regioselectivity of Nucleophilic Attack
The key to understanding the electrophilic reactivity lies in the stability of the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack.[6][7]
-
Primary Electrophilic Sites (C2, C6): The C2 and C6 positions (ortho to the nitrogen) are the most electrophilic carbons. Nucleophilic attack at these positions generates an intermediate where one of the resonance structures places the negative charge directly on the electronegative nitrogen atom.[7][8] This provides substantial stabilization, lowering the activation energy for the reaction. The powerful electron-withdrawing effects of the substituents at C3, C4, and C5 further enhance the electrophilicity of the C2 and C6 positions.
-
Secondary Electrophilic Sites (C3, C5): The C3 and C5 positions are substituted with chlorine atoms, which are good leaving groups for SNAr reactions. However, nucleophilic attack at these meta positions results in an intermediate where the negative charge cannot be delocalized onto the ring nitrogen.[7] This makes the intermediate significantly less stable compared to that formed from attack at C2 or C6. While direct displacement of chloride at C3 or C5 is electronically less favored, it may be achievable under harsh reaction conditions with strong nucleophiles, driven by the overall extreme electron-poor nature of the ring.
Caption: Predicted electrophilic sites on the pyridine ring.
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
This protocol describes a classic SNAr reaction, targeting the displacement of a chlorine atom. The reaction's success is validated by the incorporation of the piperidine moiety and the loss of a chlorine atom, readily verifiable by mass spectrometry and NMR. Given the arguments above, this reaction may require forcing conditions.
-
Preparation: To a sealed pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), piperidine (3.0 mmol, 3.0 equivalents), and potassium carbonate (2.0 mmol, 2.0 equivalents) as a base.
-
Solvent: Add 5 mL of a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction: Seal the vessel and heat the mixture to 120-150°C for 12-48 hours. The high temperature is necessary to overcome the activation barrier for substitution at the C3/C5 position.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by silica gel column chromatography to isolate the mono-substituted product.
Reactivity Profile Summary
The dual reactivity of this compound is summarized below. The choice of reagent and reaction conditions will selectively target either the nucleophilic or electrophilic sites.
| Site | Type | Reactivity Driver | Favorable Reactions |
| Nitrogen (N1) | Nucleophilic | Lone pair of electrons | Protonation, Lewis acid complexation, N-Alkylation, N-Acylation |
| Carbons C2, C6 | Electrophilic | High electron deficiency; intermediate stabilization by N | Addition of strong nucleophiles (e.g., organometallics, amides) |
| Carbons C3, C5 | Electrophilic | Electron deficiency; presence of a good leaving group (Cl) | Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles under thermal conditions |
Conclusion
This compound is a textbook example of a highly electron-deficient heteroaromatic system. Its reactivity is dominated by two key features: the moderately nucleophilic nitrogen lone pair and the strongly electrophilic carbon framework. The C2 and C6 positions are predicted to be the most susceptible to nucleophilic attack due to maximal stabilization of the reaction intermediate. Concurrently, the chlorine-bearing C3 and C5 positions are viable, albeit less favored, sites for nucleophilic aromatic substitution. A thorough understanding of this electronic landscape, as detailed in this guide, empowers chemists to strategically employ this compound as a valuable synthon for accessing novel and complex chemical entities in drug discovery and materials science.
References
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Methodological & Application
The Strategic Utility of 3,5-Dichloro-4-(difluoromethyl)pyridine in Modern Agrochemical Synthesis
An Application Guide for Researchers
Abstract
The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective, and selective agrochemicals. Within this landscape, fluorinated heterocyclic compounds have emerged as a cornerstone of modern pesticide design.[1][2] The pyridine scaffold, in particular, is a privileged structure found in a multitude of successful fungicides, herbicides, and insecticides.[3][4] This document provides an in-depth technical guide on the application of 3,5-Dichloro-4-(difluoromethyl)pyridine , a key building block whose unique substitution pattern offers significant advantages in agrochemical synthesis. We will explore its synthesis, physicochemical properties, and detailed protocols for its derivatization, focusing on the causality behind experimental choices to empower researchers in the field.
Introduction: The Rationale for the Difluoromethyl Pyridine Moiety
The introduction of fluorine atoms into active ingredients is a well-established strategy in drug and agrochemical development. The trifluoromethyl (-CF3) group, for instance, is ubiquitous, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] The difluoromethyl (-CHF2) group, while chemically related, offers a distinct and compelling set of properties. It is often considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups and can act as a strong hydrogen bond donor, a characteristic the -CF3 group lacks. This subtle difference can lead to profound changes in a molecule's binding mode and biological activity.
The compound this compound serves as a versatile intermediate. The two chlorine atoms at the 3- and 5-positions are activated for nucleophilic aromatic substitution (SNAr), providing convenient handles for molecular elaboration. The 4-(difluoromethyl) group, nestled between them, exerts a strong electron-withdrawing effect, further facilitating these substitution reactions while imparting the desirable physicochemical properties of the -CHF2 moiety to the final product. While much of the public-domain literature has focused on trifluoromethylpyridine (TFMP) derivatives, the synthetic principles and applications are highly analogous.[1]
Physicochemical Properties and Safe Handling
Understanding the properties of this compound is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties
| Property | Value (Estimated/Analogous Data) | Source/Analogue |
| CAS Number | Not widely available | N/A |
| Molecular Formula | C₆H₃Cl₂F₂N | - |
| Molecular Weight | 198.00 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | ~180-195 °C at 760 mmHg | Analogy to[6] |
| Density | ~1.5 g/cm³ | Analogy to[6] |
| Solubility | Insoluble in water; soluble in common organic solvents (DCM, THF, DMF) | [7][8] |
Safety and Handling Protocols
Halogenated pyridines require careful handling due to their potential toxicity and reactivity.[9]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).[10][11]
-
Exposure Controls: Avoid inhalation of vapors and direct contact with skin and eyes.[9] Ensure that safety showers and eyewash stations are readily accessible.[10]
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]
Synthesis of the this compound Intermediate
The industrial synthesis of fluorinated pyridines typically begins with a readily available picoline precursor. The process involves chlorination followed by a carefully controlled fluorine-for-chlorine exchange (Halex reaction).
Caption: Plausible synthetic route to the target intermediate.
The critical and most challenging step is the partial fluorination of the trichloromethyl group to a difluoromethyl group. This transformation requires precise control over reaction conditions (temperature, pressure, stoichiometry of the fluorinating agent) to prevent over-fluorination to the trifluoromethyl analogue. This process is analogous to the well-documented conversion of (trichloromethyl)pyridines to their (trifluoromethyl) counterparts using hydrogen fluoride (HF), often with a metal halide catalyst.[1][13]
Application Protocol: Synthesis of a Novel Aryloxypyridine Fungicide Candidate
The primary utility of this compound in synthesis is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing difluoromethyl group and the ring nitrogen activate the chlorine atoms for displacement. Here, we provide a representative protocol for the synthesis of a potential fungicide by coupling the intermediate with a substituted phenol.
Caption: General workflow for SNAr-based agrochemical synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize 3-Chloro-5-(4-cyanophenoxy)-4-(difluoromethyl)pyridine.
Materials:
-
This compound
-
4-Hydroxybenzonitrile (4-cyanophenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzonitrile (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to create an approximately 0.5 M solution based on the limiting reagent. Add anhydrous potassium carbonate (1.5 eq.).
-
Causality: Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the potassium phenoxide formed in situ, accelerating the SNAr reaction. K₂CO₃ is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.
-
-
Addition of Intermediate: Add this compound (1.1 eq.) to the stirring suspension.
-
Causality: A slight excess of the pyridine intermediate is used to ensure the complete consumption of the more valuable phenolic starting material.
-
-
Heating and Monitoring: Heat the reaction mixture to 100 °C using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting phenol is consumed (typically 4-8 hours).
-
Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Causality: The product is organic-soluble. This extraction process moves the product from the aqueous/DMF phase into the ethyl acetate, leaving inorganic salts and residual DMF behind.
-
-
Washing: Wash the combined organic layers twice with deionized water and once with brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Phenol:Pyridine:Base) | 1.0 : 1.1 : 1.5 | Drives reaction to completion. |
| Solvent | Anhydrous DMF | Ideal polar aprotic solvent for SNAr. |
| Temperature | 80 - 120 °C | Provides sufficient activation energy. |
| Reaction Time | 4 - 12 hours | Monitored to completion. |
| Expected Yield | 75 - 90% | Dependent on substrate and purification efficiency. |
Conclusion and Future Outlook
This compound represents a highly valuable and strategic building block for the discovery of next-generation agrochemicals. Its activated chlorine atoms provide a reliable platform for derivatization via nucleophilic aromatic substitution, while the difluoromethyl group offers a unique handle to fine-tune the biological activity and physicochemical properties of the final molecule. The protocols and insights provided herein are designed to serve as a foundational guide for researchers, enabling them to leverage the full potential of this versatile intermediate in their discovery programs. As the demand for more sophisticated and environmentally benign crop protection solutions grows, the intelligent application of such fluorinated building blocks will undoubtedly play a pivotal role in shaping the future of agriculture.
References
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Fujikawa, K., & Ishihara, A. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-150. [Link]
-
Liu, C., Guan, A., Yang, H., Chen, Z., Yang, G. F., & Xie, Y. (2015). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-351. [Link]
-
Zakharychev, V. V., & Matveeva, E. V. (2024). Development of novel pyridine-based agrochemicals: A review. Mendeleev Communications, 34(5), 543-554. [Link]
- Dow Chemical Company. (1992). Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine.
-
Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]
-
Semantic Scholar. (n.d.). Collection of papers on pyridine-based agrochemicals. [Link]
- Dow Agrosciences. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
Cohizon Life Sciences. (2025, January 4). Safety Data Sheet: 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. [Link]
- Syngenta Participations AG. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Dow Chemical Company. (1984). Preparation of (trifluoromethyl)pyridines.
-
LookChem. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. [Link]
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. [Link]
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Suzuki-Miyaura coupling protocols for 3,5-Dichloro-4-(difluoromethyl)pyridine
An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 3,5-Dichloro-4-(difluoromethyl)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 4-(Difluoromethyl)pyridine Scaffold
In contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The difluoromethyl (CHF₂) group, in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, modulating pKa, and improving cell membrane permeability.[1] The this compound core is therefore a highly valuable building block, offering multiple vectors for chemical diversification. The selective functionalization of its C-Cl bonds via cross-coupling reactions is paramount for generating novel molecular entities with therapeutic potential.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)-C(sp²) bonds, celebrated for its mild conditions and exceptional functional group tolerance.[2][3] However, the coupling of electron-deficient and sterically hindered substrates like this compound presents unique challenges, including catalyst deactivation and competitive side reactions. Achieving high-yield, regioselective mono-arylation requires a carefully optimized protocol.
This comprehensive guide provides detailed, field-proven protocols for the successful Suzuki-Miyaura coupling of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic goals.
Mechanistic Core: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and optimization. The process is generally accepted to proceed through three key elementary steps, initiated by an active Pd(0) species.
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the aryl-chloride bond (Ar-X). This is often the rate-limiting step, particularly for the less reactive C-Cl bonds found in our substrate. The use of electron-rich, bulky ligands is crucial to accelerate this process.[4]
-
Transmetalation: The organoboron species (R-B(OR)₂) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (R) to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the product (Ar-R). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Critical Parameters for Success with Dichloropyridines
The coupling of heteroaryl chlorides requires careful consideration of each reaction component. The electron-deficient nature of the pyridine ring and the presence of two potential reaction sites demand a robust and selective catalytic system.
-
Palladium Catalyst & Ligand System: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may yield sluggish reactions or require high temperatures. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are highly recommended.[4][6] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step.[4] Air-stable Pd(II) precatalysts are often preferred for their ease of handling.
-
Choice of Base: The base plays a critical role in activating the boronic acid. While common bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ are often superior for couplings involving heteroaryl chlorides.[7][8] The choice of base can also mitigate undesired side reactions like protodeboronation. Anhydrous conditions using a base like K₃PO₄ can be beneficial if protodeboronation is a concern.[8]
-
Solvent System: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and protodeboronation. Aprotic polar solvents like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or toluene are common choices.[7][8] Often, a co-solvent of water is used to solubilize the inorganic base, though this must be carefully controlled.[3][9]
-
Regioselectivity: In 3,5-dichloropyridine systems, the C5 position is often sterically more accessible. However, electronic effects from the nitrogen atom can activate the C3 position (ortho to the nitrogen if considering the 2-position). For the specific substrate this compound, selective mono-arylation is the primary goal. Precise stoichiometric control of the boronic acid (1.0 to 1.2 equivalents) is the most critical factor in preventing the formation of the di-arylated byproduct.
Comparative Protocols for Mono-Arylation
The following protocols offer different approaches to the mono-arylation of this compound. Researchers should consider screening these conditions to find the optimal system for their specific arylboronic acid.
| Parameter | Protocol 1: Buchwald System | Protocol 2: Classic Pd(PPh₃)₄ |
| Palladium Source | SPhos Pd G3 (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (integrated) | Triphenylphosphine (integrated) |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (4:1) |
| Temperature | 90-100 °C | 100-110 °C |
| Typical Time | 4-12 h | 12-24 h |
| Key Advantage | High activity, lower temp, good for chlorides | Readily available, cost-effective |
| Potential Issue | Higher cost of catalyst/ligand | Higher catalyst loading, potential for side reactions |
Experimental Protocol 1: High-Efficiency Buchwald Catalyst System
This protocol utilizes a modern, highly active Buchwald precatalyst, which is often effective for challenging heteroaryl chloride substrates, allowing for lower reaction temperatures and shorter reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.1 equiv)
-
SPhos Pd G3 precatalyst (0.02 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), SPhos Pd G3 (0.02 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through a septum, add degassed anhydrous 1,4-dioxane and degassed deionized water in a 5:1 ratio (e.g., 2.5 mL dioxane, 0.5 mL water per 0.5 mmol of substrate). The solvent should be deoxygenated by bubbling with inert gas for at least 30 minutes prior to use.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.[1] The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[1]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-chloro-5-aryl-4-(difluoromethyl)pyridine.
Experimental Protocol 2: Traditional Tetrakis(triphenylphosphine)palladium(0) System
This protocol employs a classic, widely available catalyst. It may require higher temperatures and longer reaction times but serves as a robust and cost-effective starting point.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Deionized water
-
Reaction vessel, inert gas supply, and standard laboratory equipment
Procedure:
-
Reagent Addition: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent and Base Addition: Prepare a 2M aqueous solution of K₂CO₃ and degas it thoroughly. Add degassed anhydrous toluene, followed by the degassed K₂CO₃ solution (e.g., for a 1 mmol scale, use 4 mL of toluene and 1 mL of 2M K₂CO₃ solution).[10]
-
Reaction: Heat the biphasic mixture to 100-110 °C with vigorous stirring to ensure adequate mixing.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Follow the same workup, extraction, and purification procedure as described in Protocol 1.[1]
Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Incorrect base/solvent. | 1. Use a fresh bottle of catalyst or switch to a more active precatalyst (e.g., Buchwald G3/G4). 2. Incrementally increase the temperature by 10 °C. 3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents (2-MeTHF, DMF). |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Base is too harsh. | 1. Use anhydrous solvents and reagents. Consider using a boronate ester instead of a boronic acid. 2. Switch to a milder base like K₃PO₄ or KF. |
| Di-arylation Product | 1. Excess of boronic acid. 2. Reaction run for too long or at too high a temperature. | 1. Use a slight excess (1.05-1.1 equiv) of the boronic acid. 2. Monitor the reaction closely and stop it once mono-arylation is complete. Consider lowering the temperature. |
| Hydrodehalogenation | 1. Catalyst promoting reduction over coupling. 2. Presence of a hydrogen source (e.g., water, alcohol). | 1. Screen different ligands. 2. Ensure strictly anhydrous conditions. |
References
- Current time inform
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. Benchchem.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl. Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ChemInform Abstract: Suzuki—Miyaura Reactions of 3,5‐Dichloro‐2,4,6‐trifluoropyridine. Wiley Online Library.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Benchchem.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]
- Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Suzuki reaction. Wikipedia.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
Sources
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- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of C-Cl Bonds in 3,5-Dichloro-4-(difluoromethyl)pyridine
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and agrochemical development, fluorine-containing heterocyclic compounds represent a cornerstone of innovation. The unique electronic properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity—make them indispensable tools for molecular design.[1][2] Within this class, 3,5-Dichloro-4-(difluoromethyl)pyridine stands out as a particularly valuable and versatile building block.
This guide provides a comprehensive overview of the strategic functionalization of the C-Cl bonds of this compound. The pyridine core, inherently electron-deficient, is further activated by the potent electron-withdrawing nature of the difluoromethyl group at the C4 position. This electronic profile renders the C-Cl bonds at the C3 and C5 positions highly susceptible to a range of transformative chemical reactions. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the synthesis of novel, high-value compounds.
Electronic Profile and Reactivity Considerations
The reactivity of this compound is governed by a confluence of electronic effects:
-
Heteroaromatic Activation : The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general polarization of the ring's π-system and making it electron-deficient. This inherently activates the ring towards nucleophilic attack.[3]
-
Inductive Effect of the -CHF₂ Group : The difluoromethyl group is a strong sigma-electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This effect significantly lowers the electron density across the entire pyridine ring.
-
Positional Equivalence : The two chlorine atoms are located at the 3- and 5-positions, which are electronically equivalent (meta to the nitrogen atom). This symmetry means that in the absence of directing groups or highly specific catalytic systems, achieving selective mono-functionalization requires careful control of stoichiometry.
These factors combine to make the C-Cl bonds excellent leaving groups for two major classes of reactions: palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.[4][5] For this compound, these methods allow for the precise and efficient introduction of a wide array of functional groups.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis for creating biaryl and related structures.[6][7]
Causality and Mechanistic Insight : The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step.[6]
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the chloride.[7]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or RuPhos) are often employed to stabilize the palladium catalyst, promote the oxidative addition step (especially for less reactive C-Cl bonds), and facilitate the final reductive elimination.[7][8]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
-
Reagent Preparation : In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the phosphine ligand if not using a pre-catalyst. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[9]
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | ~90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | ~80-90 |
| 4 | 4-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | ~75-85 |
| (Note: Yields are estimates based on couplings with structurally similar dichloropyridines and are highly dependent on specific reaction conditions and purification.)[9] |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of a vast array of aryl amines from aryl halides.[10][11] This reaction is crucial for synthesizing compounds with aniline and related motifs, which are prevalent in pharmaceuticals.
Causality and Mechanistic Insight : The mechanism is analogous to the Suzuki coupling but involves an amine nucleophile.[10][12]
-
Catalyst Activation : A Pd(II) pre-catalyst is often reduced in situ to the active Pd(0) species.
-
Oxidative Addition : The Pd(0) catalyst adds to the C-Cl bond.
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[12] This step is critical as amines are less acidic than water, necessitating anhydrous conditions and a potent base.
-
Reductive Elimination : This final step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand (e.g., BINAP, Josiphos-type ligands) is vital to facilitate this step and prevent side reactions like β-hydride elimination.[10][11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Mono-Amination with a Secondary Amine
-
Inert Setup : In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry Schlenk tube.
-
Substrate Addition : In a separate flask, dissolve this compound (1.0 equiv) in a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Assembly : Add the substrate solution to the Schlenk tube containing the catalyst system. Finally, add the amine (1.2 equiv) via syringe.
-
Reaction Execution : Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Follow the reaction's progress via LC-MS or TLC. Reactions are typically complete within 12-24 hours.[13]
-
Work-up : Cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material via column chromatography to obtain the desired amino-pyridine derivative.[13]
Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds
The Sonogashira coupling provides a powerful route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[14] This reaction is indispensable for creating rigid molecular scaffolds and precursors for more complex structures.
Causality and Mechanistic Insight : The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14]
-
Palladium Cycle : Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by reductive elimination.
-
Copper Cycle : A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself.[14]
-
Transmetalation : The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The subsequent reductive elimination yields the final product.[15]
Copper-free Sonogashira protocols have also been developed to avoid issues related to copper contamination, though they may require different ligands or conditions.[16]
Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling
-
Inert Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).
-
Atmosphere Exchange : Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Solvent and Reagent Addition : Add a degassed solvent, typically an amine like triethylamine (TEA) or a mixture of THF and TEA. Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Execution : Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often exothermic and should be monitored.
-
Monitoring : Follow the consumption of the starting material by TLC or GC-MS. Reactions are often complete within 2-12 hours.
-
Work-up : Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium and copper salts.
-
Purification : Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the alkynyl-pyridine product.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a complementary, often metal-free, pathway to functionalize the C-Cl bonds. The strong electron-withdrawing character of both the pyridine nitrogen and the C4-difluoromethyl group makes the ring highly electrophilic and susceptible to attack by strong nucleophiles.[3][17]
Causality and Mechanistic Insight : The SNAr reaction proceeds via a two-step addition-elimination mechanism.[18][19]
-
Nucleophilic Attack : A potent nucleophile (e.g., an alkoxide, thiolate, or amide) attacks one of the carbon atoms bearing a chlorine atom. This attack is the rate-determining step and temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[18]
-
Stabilization : The negative charge of this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring. This stabilization is key to the feasibility of the reaction.[3]
-
Elimination : The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Caption: Simplified workflow for the SNAr addition-elimination mechanism.
Experimental Protocol: SNAr with Sodium Methoxide
-
Reagent Preparation : In a round-bottom flask, add this compound (1.0 equiv) and dissolve it in a polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Nucleophile Addition : Add sodium methoxide (NaOMe, 1.1 equiv for mono-substitution, or 2.5 equiv for di-substitution) portion-wise at room temperature. An exotherm may be observed.
-
Reaction Execution : Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature and carefully pour it into ice-water.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).
-
Purification : Combine the organic extracts, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to afford the methoxy-substituted pyridine.
Conclusion and Future Outlook
This compound is a potent building block whose C-Cl bonds can be selectively and efficiently transformed through a variety of modern synthetic methods. Palladium-catalyzed cross-coupling reactions provide access to a vast chemical space of C-C and C-N linked derivatives, while nucleophilic aromatic substitution offers a robust, metal-free alternative for introducing heteroatom nucleophiles. The choice of methodology—catalyst, ligand, base, and solvent—is paramount and allows the synthetic chemist to precisely tailor the functionalization strategy to the desired target molecule. A thorough understanding of the underlying mechanisms, as detailed in these notes, empowers researchers to troubleshoot and optimize these powerful transformations, accelerating the discovery of next-generation pharmaceuticals and agrochemicals.
References
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]
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Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). The Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. (n.d.). ResearchGate. [Link]
-
Deprotonative Functionalization of the Difluoromethyl Group. (2020). Organic Letters. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2022). Nature Communications. [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. [Link]
-
Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. (n.d.). ResearchGate. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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New method for introducing fluorinated components into molecules. (2022). University of Münster. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
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(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.). ResearchGate. [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2019). Journal of the American Chemical Society. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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C-H bond activation of pyridine or pyridine-linked ring. (n.d.). ResearchGate. [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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nucleophilic aromatic substitutions. (2019). YouTube. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. [Link]
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Pyridine Activation via Copper(I)-Catalyzed Annulation toward Indolizines. (2020). Journal of the American Chemical Society. [Link]
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Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. (2019). Beilstein Journal of Organic Chemistry. [Link]
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Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (2019). CORE. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Archives. [Link]
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C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. (2020). Molecules. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2017). Organic & Biomolecular Chemistry. [Link]
-
Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. (2015). ACS Central Science. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (2022). Organic Letters. [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters. [Link]
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Application Notes and Protocols for the Synthesis of Novel Herbicides from 3,5-Dichloro-4-(difluoromethyl)pyridine
Introduction: The Quest for Novel Herbicidal Scaffolds
The escalating challenge of herbicide resistance in weed populations necessitates the continuous discovery and development of novel herbicidal molecules with diverse modes of action. Pyridine-based herbicides have long been a cornerstone of weed management, primarily due to their ability to mimic natural plant hormones like auxins, leading to uncontrolled growth and eventual plant death. The introduction of fluorine-containing substituents, such as the difluoromethyl group, into these scaffolds can significantly enhance their efficacy, metabolic stability, and binding affinity to target proteins.
3,5-Dichloro-4-(difluoromethyl)pyridine emerges as a highly promising starting material for the synthesis of a new generation of herbicides. The electron-withdrawing nature of the two chlorine atoms and the difluoromethyl group activates the pyridine ring, making it amenable to a variety of chemical transformations. This document provides detailed application notes and protocols for the synthesis of novel herbicidal candidates from this versatile building block, focusing on two powerful synthetic strategies: Palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). These methodologies allow for the introduction of diverse chemical moieties, paving the way for the creation of extensive compound libraries for herbicidal screening.
Strategic Approaches to Novel Herbicide Synthesis
The synthetic pathways detailed herein are designed to be robust, versatile, and amenable to library synthesis for high-throughput screening. The core principle is the selective functionalization of the this compound core to generate a diverse set of analogues with potential herbicidal activity.
Figure 1: Synthetic strategies for the diversification of this compound.
Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Di-aryl Pyridine Derivatives
Scientific Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2][3] In the context of our starting material, this reaction allows for the selective replacement of one or both chlorine atoms with various aryl or heteroaryl groups. The resulting di-aryl pyridine scaffold is of significant interest in medicinal and agricultural chemistry due to its rigid structure, which can effectively present substituents for interaction with biological targets.[1] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity, especially with sterically hindered or electronically challenging coupling partners.
Experimental Protocol: Synthesis of 3-Aryl-5-chloro-4-(difluoromethyl)pyridines
This protocol details the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloro-4-(difluoromethyl)pyridine product.
Data Presentation: Expected Yields for Suzuki-Miyaura Coupling
The following table provides expected yields based on analogous reactions with dichloropyridines.[2]
| Entry | Arylboronic Acid | Expected Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-chloro-4-(difluoromethyl)pyridine | 85-95 |
| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-5-chloro-4-(difluoromethyl)pyridine | 88-98 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-chloro-4-(difluoromethyl)pyridine | 90-99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-chloro-4-(difluoromethyl)pyridine | 80-90 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-5-chloro-4-(difluoromethyl)pyridine | 75-85 |
Part 2: Nucleophilic Aromatic Substitution (SNAr) for Diverse Functionalization
Scientific Rationale
The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the introduction of a wide range of functional groups, including ethers and amines, by displacing the chloride ions. The reaction proceeds via a Meisenheimer complex, and its rate is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the pyridine ring.[4] This strategy is particularly valuable for synthesizing pyridyl-aryl ethers and aminopyridines, which are common motifs in herbicides.
Experimental Protocol 1: Synthesis of 3-Aryloxy-5-chloro-4-(difluoromethyl)pyridines
This protocol describes the synthesis of pyridyl-aryl ethers via SNAr with phenols.
Materials:
-
This compound
-
Substituted phenol of choice
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the substituted phenol (1.1 mmol, 1.1 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryloxy-5-chloro-4-(difluoromethyl)pyridine product.
Experimental Protocol 2: Synthesis of 3-Amino-5-chloro-4-(difluoromethyl)pyridines
This protocol details the synthesis of aminopyridine derivatives via SNAr with amines.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous) or Dioxane
-
Sealed reaction vial (if heating above the solvent's boiling point)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2-2.0 equiv.).
-
Add 5 mL of anhydrous acetonitrile or dioxane.
-
Add triethylamine or DIPEA (1.5 equiv.) as a base to scavenge the HCl byproduct.
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate has formed (triethylammonium chloride), filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General experimental workflow for the synthesis of novel herbicides.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies. To ensure the successful synthesis and validation of the target compounds, the following points are crucial:
-
Starting Material Purity: The purity of the this compound starting material should be confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS before use.
-
Inert Atmosphere: For the Suzuki-Miyaura coupling, maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time and to identify the formation of any byproducts.
-
Product Characterization: The identity and purity of the final products must be rigorously confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
The synthetic routes outlined in these application notes provide a robust framework for the generation of diverse libraries of novel herbicide candidates based on the this compound scaffold. The versatility of the Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions allows for the introduction of a wide array of chemical functionalities, enabling a systematic exploration of the structure-activity relationships. Subsequent biological screening of these compounds will be crucial in identifying lead candidates with potent herbicidal activity and novel modes of action, contributing to the ongoing efforts to combat herbicide resistance and ensure global food security.
References
-
Hassan, Z., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
-
Shi, R., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 26(5), 2683. [Link]
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- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of 3,5-Dichloro-4-(difluoromethyl)pyridine into Bioactive Molecules
Introduction: The Strategic Value of the 4-(Difluoromethyl)pyridine Moiety in Medicinal Chemistry
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its unique electronic properties, including its ability to act as a hydrogen bond donor and its moderate lipophilicity, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. When appended to a pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, the resulting difluoromethylpyridine core becomes a highly valuable building block for creating novel therapeutic agents and crop protection agents.[2][3][4]
This guide focuses on a particularly useful, albeit synthetically challenging, building block: 3,5-dichloro-4-(difluoromethyl)pyridine . The presence of two chlorine atoms flanking the difluoromethyl group provides distinct opportunities for selective functionalization through a variety of modern synthetic methodologies. The electron-withdrawing nature of the chlorine and difluoromethyl substituents activates the pyridine ring, making it amenable to a range of transformations.
These application notes provide a comprehensive overview of the key synthetic strategies for incorporating this compound into more complex molecular architectures. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss critical experimental parameters to ensure successful and reproducible outcomes.
Understanding the Reactivity of this compound
The reactivity of the this compound core is governed by the interplay of the electronic effects of its substituents. The electronegative nitrogen atom and the two chlorine atoms create an electron-deficient aromatic system. This electronic landscape dictates the preferred sites and types of chemical transformations.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms at the 3- and 5-positions are amenable to displacement via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[5][6][7] The choice of ligands, bases, and reaction conditions is critical for achieving high yields and selectivity, especially when attempting mono-functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). However, in this compound, the C4 position is already substituted. Therefore, SNAr reactions are most likely to occur at the C2 and C6 positions, though this is less common than substitution of the chloro groups. The chlorine atoms themselves can also be displaced by strong nucleophiles under forcing conditions.
Synthetic Strategies and Protocols
The following sections provide detailed protocols for the most common and effective methods for derivatizing this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl and aryl-heteroaryl linkages.[8][9] In the context of this compound, this reaction allows for the selective introduction of a wide range of aryl and heteroaryl groups at the 3- and/or 5-positions.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. For aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often required to facilitate the challenging oxidative addition step.[5][10]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to activate the boronic acid and facilitate the transmetalation step.[11]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed to ensure the solubility of both the organic and inorganic reagents.
Protocol 1: Mono-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol is designed to favor the substitution of a single chlorine atom. Careful control of stoichiometry is key to achieving high selectivity.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/MeOH/H₂O | 90 | 89[12] |
| 2 | 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 95[12] |
| 3 | Aryl Chloride | Alkylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | RT | High |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
dot
Sources
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloro-4-(difluoromethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 3,5-Dichloro-4-(difluoromethyl)pyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The difluoromethyl group imparts unique physicochemical properties that can enhance the biological activity and pharmacokinetic profile of molecules.[1] This guide details a viable multi-step synthetic pathway, starting from readily available precursors. It offers in-depth protocols, discusses the causality behind experimental choices, and addresses critical safety and analytical considerations for industrial-scale production.
Introduction: The Significance of the Difluoromethyl Group in Pyridine Scaffolds
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to modulate their biological properties. The difluoromethyl (CF₂H) group, in particular, has garnered significant interest as a bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its ability to act as a lipophilic hydrogen bond donor can improve membrane permeability and target binding affinity. When incorporated into a pyridine ring, a prevalent scaffold in numerous bioactive compounds, the CF₂H group can significantly influence the molecule's efficacy and metabolic stability. This compound is therefore a valuable intermediate for the synthesis of next-generation active ingredients.
Proposed Synthetic Pathway for Large-Scale Production
A robust and scalable synthesis is paramount for the industrial production of this compound. The proposed pathway is a three-step process designed for efficiency and the use of commercially available starting materials.
Caption: Proposed three-step synthesis of this compound.
This pathway commences with the methylation of 3,5-dichloropyridine to yield 3,5-dichloro-4-picoline. The subsequent step involves the free-radical chlorination of the methyl group to form the dichloromethyl intermediate. The final and most critical step is the fluorination of the dichloromethyl group to afford the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dichloro-4-picoline
The introduction of a methyl group at the 4-position of 3,5-dichloropyridine can be achieved via a directed ortho-metalation followed by quenching with an electrophilic methyl source.[2]
Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is rendered inert by purging with dry nitrogen.
-
Reagent Preparation: In a separate vessel, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (2.5 M in hexanes) to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -10 °C. Maintain the temperature below 0 °C during the addition.
-
Lithiation: Cool the reactor containing anhydrous THF to -20 °C. Slowly add a solution of 3,5-dichloropyridine in THF to the freshly prepared LDA solution, maintaining the temperature at or below -10 °C. Stir the mixture for 30 minutes at this temperature to ensure complete lithiation.
-
Methylation: Cool the reaction mixture to -70 °C. Add iodomethane dropwise via the dropping funnel. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol to yield 3,5-dichloro-4-picoline as a white solid.[2]
| Parameter | Value | Rationale |
| Starting Material | 3,5-Dichloropyridine | Commercially available and provides the core scaffold. |
| Reagents | n-Butyllithium, Diisopropylamine, Iodomethane | Standard reagents for directed ortho-metalation and methylation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium reactions. |
| Temperature | -70 °C to room temperature | Low temperature is crucial for the stability of the lithiated intermediate. |
| Expected Yield | ~68%[2] | Based on literature for a similar scale. |
Step 2: Synthesis of 3,5-Dichloro-4-(dichloromethyl)pyridine
The conversion of the methyl group to a dichloromethyl group is achieved through a free-radical chlorination. This reaction is typically initiated by UV light or a radical initiator.
Protocol:
-
Reactor Setup: A UV-transparent reactor equipped with a mechanical stirrer, a reflux condenser, a gas inlet for chlorine, and a thermocouple is charged with 3,5-dichloro-4-picoline and a suitable solvent such as carbon tetrachloride or dichlorobenzene.
-
Initiation: Heat the mixture to reflux and initiate the reaction by turning on a UV lamp or by adding a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Chlorination: Bubble chlorine gas through the refluxing solution at a controlled rate. Monitor the reaction progress by gas chromatography (GC) to follow the conversion of the starting material and the formation of mono-, di-, and trichlorinated products.
-
Reaction Quenching: Once the desired conversion to the dichloromethyl derivative is achieved, stop the chlorine flow and turn off the initiator source. Cool the reaction mixture to room temperature.
-
Work-up and Isolation: Purge the reactor with nitrogen to remove excess chlorine. Wash the reaction mixture with an aqueous solution of sodium bisulfite to destroy any remaining chlorine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dichloro-4-(dichloromethyl)pyridine. This intermediate is often used in the next step without further purification.
| Parameter | Value | Rationale |
| Starting Material | 3,5-Dichloro-4-picoline | Product from the previous step. |
| Reagents | Chlorine gas, Radical initiator (optional) | For free-radical chlorination of the methyl group. |
| Solvent | Carbon tetrachloride or Dichlorobenzene | Inert solvent that is stable under radical chlorination conditions. |
| Initiation | UV light or AIBN | To generate chlorine radicals and initiate the chain reaction. |
| Monitoring | Gas Chromatography (GC) | To control the degree of chlorination and minimize over-chlorination. |
Step 3: Synthesis of this compound
The final step involves the fluorination of the dichloromethyl group. This can be achieved using various fluorinating agents. For large-scale synthesis, a common method is the Swarts reaction using antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).
Protocol:
-
Reactor Setup: A corrosion-resistant reactor (e.g., Hastelloy or glass-lined) equipped with a mechanical stirrer, a reflux condenser with a scrubber for acidic gases, a thermocouple, and a nitrogen inlet is charged with antimony trifluoride and a catalytic amount of antimony pentachloride.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (typically 100-150 °C).
-
Addition of Substrate: Slowly add the crude 3,5-dichloro-4-(dichloromethyl)pyridine to the heated fluorinating agent mixture. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by GC analysis of aliquots to determine the conversion of the starting material to the difluoromethyl product.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated by distillation directly from the reaction mixture under reduced pressure.
-
Purification: The distilled product can be further purified by fractional distillation to achieve the desired purity.
| Parameter | Value | Rationale |
| Starting Material | 3,5-Dichloro-4-(dichloromethyl)pyridine | Product from the previous step. |
| Reagents | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) (catalyst) | Classic and cost-effective reagents for halogen exchange (Swarts reaction). |
| Temperature | 100-150 °C | To facilitate the halogen exchange reaction. |
| Purification | Fractional Distillation | To separate the product from unreacted starting material and byproducts. |
Quality Control and Analytical Methods
Rigorous quality control is essential at each step of the synthesis to ensure the desired product quality and to optimize reaction conditions.
Caption: Analytical workflow for quality control.
-
Gas Chromatography (GC): The primary technique for monitoring reaction progress and assessing the purity of intermediates and the final product. A capillary column suitable for separating halogenated aromatic compounds should be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of impurities and byproducts, providing crucial information for process optimization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous structural confirmation of the final product and key intermediates. The characteristic triplet of the -CF₂H proton in ¹H NMR and the corresponding doublet in ¹⁹F NMR are key diagnostic signals.
Safety and Hazard Management
The large-scale synthesis of this compound involves hazardous materials and reactions that require strict safety protocols.
-
Reagent Handling:
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.
-
Chlorine Gas: Highly toxic and corrosive. Requires a well-ventilated area and a dedicated scrubber system.
-
Antimony Halides: Corrosive and toxic. Should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction Hazards:
-
Exothermic Reactions: The methylation and fluorination steps can be highly exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.
-
Pressure Build-up: The chlorination reaction generates HCl gas, and the fluorination can also produce acidic byproducts, leading to pressure build-up in a closed system. Adequate venting and scrubbing are necessary.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE, including safety glasses, lab coat, and gloves, is mandatory at all times.
-
For handling highly corrosive or toxic materials, additional protection such as a face shield, chemical-resistant apron, and respiratory protection may be required.[3]
-
Conclusion
The provided application note outlines a comprehensive and scalable synthetic route for the large-scale production of this compound. By following the detailed protocols and adhering to the stringent safety and analytical guidelines, researchers and drug development professionals can efficiently produce this valuable fluorinated building block for the advancement of new chemical entities in the pharmaceutical and agrochemical industries. Further process optimization at the laboratory and pilot plant scale is recommended to ensure a smooth and safe technology transfer to large-scale manufacturing.
References
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29937–29941. [Link]
-
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 90, 195-207. [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(47), 19044–19047. [Link]
-
European Patent Office. (1984). Preparation of difluorpyridine compounds. EP 0146924 A2. [Link]
-
Prakash, G. K. S., et al. (2014). N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions. Organic Letters, 16(1), 54–57. [Link]
- Google Patents. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. WO 1998050362 A1.
- Google Patents. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO 2014198278 A1.
-
Ni, C., & Hu, J. (2016). Metal‐Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 55(43), 13356-13367. [Link]
-
Tomaso, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7066. [Link]
-
European Patent Office. (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. EP 1206453 B1. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-4-(difluoromethyl)pyridine
Welcome to the technical support resource for the synthesis of 3,5-Dichloro-4-(difluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and practical solutions for improving reaction yields and overcoming common challenges in this specific synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of this compound, particularly when employing modern radical C-H functionalization methods.
Issue 1: Low or Inconsistent Product Yield
Question: My C-H difluoromethylation reaction of 3,5-dichloropyridine is resulting in low (<40%) or inconsistent yields. What are the primary factors I should investigate to optimize this transformation?
Answer: Low yield in this C-H functionalization is a frequent challenge, often stemming from suboptimal generation of the active difluoromethylating species or inefficient capture by the electron-deficient pyridine substrate. The key is to systematically evaluate and optimize several critical parameters. The difluoromethyl radical (•CF2H) is considered nucleophilic, meaning it preferentially attacks electron-poor sites, such as the C4 position of the 3,5-dichloropyridine ring.[1]
Core Areas for Optimization:
-
Difluoromethyl Radical Generation: The efficiency of •CF2H radical generation is paramount. The choice of precursor and initiation method dictates the steady-state concentration of the radical available for the reaction.
-
Precursors: Reagents like Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2, or DFMS) and others are designed to be effective sources of the •CF2H radical under mild conditions.[1]
-
Initiation: The reaction often requires an initiator, such as a peroxide (e.g., tert-butyl hydroperoxide), to kickstart the single-electron transfer (SET) process that ultimately releases the •CF2H radical.[2] The stoichiometry of the initiator is critical; too little results in incomplete conversion, while too much can lead to undesired side reactions.
-
-
Reaction Conditions: The solvent, temperature, and concentration are crucial for balancing the rates of radical generation, addition, and potential side reactions.
-
Solvent Choice: Aprotic solvents are typically used. The choice can influence reagent solubility and reaction kinetics. For similar syntheses involving substituted pyridines, solvents like N-methylpyrrolidone (NMP), often mixed with an aromatic hydrocarbon, have proven effective.[3]
-
Temperature Control: Radical reactions can be sensitive to temperature. Temperatures must be sufficient to ensure efficient radical generation without causing thermal degradation of the starting material, product, or reagents.[3] Discoloration of the reaction mixture can be a sign of decomposition.[3]
-
-
Purity of Starting Materials: The presence of impurities, particularly water or other nucleophiles, can quench reactive intermediates or interfere with the catalytic cycle.
-
Moisture: Ensure all reagents and solvents are rigorously dried. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Substrate Purity: Impurities in the 3,5-dichloropyridine starting material can inhibit the reaction.[3]
-
Troubleshooting Workflow for Low Yield
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Comparative Data on Reaction Parameters
While specific yield data for this compound is proprietary, the table below summarizes typical conditions for related radical difluoromethylations of heterocycles.
| Parameter | Condition A (Photocatalytic) | Condition B (Thermal/Chemical) | Rationale & Impact on Yield |
| Radical Source | BrCF₂H, TMSCF₂H | Zn(SO₂CF₂H)₂ (DFMS) | DFMS is often preferred for its ease of handling and mild activation conditions.[1][4] |
| Initiation | Photoredox Catalyst (e.g., Ir(ppy)₃) + Blue LED | Chemical Oxidant (e.g., TBHP, K₂S₂O₈) | Photocatalysis offers precise temporal control but requires specialized equipment. Chemical initiation is simpler but can be less selective.[4] |
| Solvent | Acetonitrile, DMF | Dichloroethane (DCE), Toluene | Solvent choice affects solubility and the stability of radical intermediates. |
| Temperature | Room Temperature | 40 - 80 °C | Higher temperatures can increase reaction rate but may also promote byproduct formation.[3] |
Issue 2: Formation of Isomeric or Over-reacted Byproducts
Question: My analysis (GC-MS, NMR) shows the presence of significant impurities, including what appear to be isomers or products of further reaction. How can I improve the selectivity?
Answer: Selectivity is governed by the inherent reactivity of the pyridine ring and the nature of the radical species. The C-H bonds at positions 2 and 6 of 3,5-dichloropyridine are also potential reaction sites. Formation of byproducts is often due to a lack of regioselectivity or overly harsh reaction conditions.
Common Side Reactions and Solutions:
-
Reaction at C2/C6 Positions: While the C4 position is electronically activated, the C2 and C6 positions (alpha to the nitrogen) are also susceptible to radical attack.
-
Cause: High reaction temperature or a high concentration of a very reactive radical species can reduce selectivity.
-
Solution: Lower the reaction temperature and consider slower addition of the initiator to maintain a low, steady concentration of the •CF2H radical. This favors addition at the most thermodynamically stable site. Recent advances have shown that temporary dearomatization strategies can precisely control functionalization at specific positions, highlighting the challenge of inherent selectivity.[5][6][7]
-
-
Product Degradation: The desired product, this compound, may not be stable under prolonged exposure to radical conditions or high heat.
-
Cause: Extended reaction times beyond the point of maximum conversion.
-
Solution: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Quench the reaction as soon as the consumption of starting material plateaus to prevent product degradation.
-
| Common Byproduct | Potential Cause | Recommended Action |
| 2,5-Dichloro-6-(difluoromethyl)pyridine | Lack of regioselectivity; high radical concentration. | Lower temperature; slow addition of initiator. |
| Poly-difluoromethylated pyridines | High stoichiometry of the difluoromethylating reagent. | Use a stoichiometric or slight excess (1.1-1.5 eq.) of the radical precursor. |
| Unidentified Tar/Decomposition | Reaction temperature is too high; reaction time is too long. | Reduce temperature and monitor reaction to identify optimal endpoint.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the radical C-H difluoromethylation of 3,5-dichloropyridine?
A1: The reaction proceeds through a classic radical chain mechanism.
-
Initiation: An oxidant, such as a peroxide, initiates a single-electron transfer (SET) with the precursor (e.g., DFMS), generating a difluoromethanesulfonyl radical.
-
Radical Generation: This intermediate rapidly extrudes sulfur dioxide (SO₂) to form the key nucleophilic difluoromethyl radical (•CF2H).[2]
-
Propagation: The •CF2H radical adds to the electron-deficient C4 position of the 3,5-dichloropyridine ring, forming a resonance-stabilized radical intermediate.
-
Rearomatization: This intermediate is then oxidized by another molecule of the initiator or another species in the reaction, losing a hydrogen atom to regenerate the aromatic ring and yield the final product.
Caption: General mechanism for radical difluoromethylation.
Q2: Why is the difluoromethyl (-CF₂H) group important for drug development?
A2: The -CF₂H group is a highly valued substituent in modern medicinal chemistry for several reasons. It acts as a bioisosteric replacement for functional groups like hydroxyl (-OH) and thiol (-SH).[8] Its unique properties, including high lipophilicity and the ability of its acidic proton to act as a weak hydrogen bond donor, can enhance a molecule's binding affinity, improve membrane permeability, and increase metabolic stability.[4][9]
Q3: Are there alternative methods to direct C-H functionalization for this synthesis?
A3: Yes, while direct C-H functionalization is often the most efficient, other methods exist. These typically require pre-functionalization of the pyridine ring, such as converting a C4-aldehyde to the -CF₂H group using a deoxyfluorination reagent (e.g., DAST), or through cross-coupling reactions with a suitable organometallic reagent.[1] However, these multi-step sequences often result in lower overall yields and greater waste generation.
Q4: What are the primary safety concerns when working with fluorinated pyridines and difluoromethylation reagents?
A4: Researchers must exercise caution.
-
Reagents: Many fluorinating and difluoromethylating reagents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) and handle them in a well-ventilated fume hood.
-
Chlorinated Pyridines: Halogenated aromatic compounds are generally toxic and should be handled with appropriate personal protective equipment (PPE). 3,5-Dichloro-2,4,6-trifluoropyridine, a related compound, is noted as being very toxic by ingestion, inhalation, and skin absorption.[10]
-
Reaction Conditions: Some procedures may generate pressure or toxic off-gases (like SO₂). Ensure the reaction vessel is properly vented through a scrubbing system.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- ResearchGate. (n.d.). A general and simplified mechanism for the C–H ¹⁸F-difluoromethylation....
- Benchchem. (n.d.). side reactions and byproduct formation in difluoromethylation.
- RSC Publishing. (2022). Difluoromethylation of Heterocycles via a Radical Process.
- NIH. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC.
- Benchchem. (n.d.). troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- Uni Münster. (2024, May 16). New method for introducing fluorinated components into molecules.
- NIH. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- PubMed. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- NIH. (n.d.). A New Reagent for Direct Difluoromethylation - PMC.
- CAMEO Chemicals. (n.d.). 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE.
- Alchemist-chem.com. (n.d.). Pyridine, 3,5-Dichloro-4-Fluoro | Properties, Uses, Safety, Synthesis & Supplier China.
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- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Synthesis of 3,5-Dichloro-4-(difluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our approach is rooted in mechanistic understanding to provide you with robust and reliable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most probable industrial synthetic route for this compound, and how does this influence potential byproducts?
The most established and industrially viable route to this compound is likely the fluorination of a 3,5-dichloro-4-(trichloromethyl)pyridine precursor. This method is analogous to the synthesis of other fluorinated pyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine[1][2]. The choice of this pathway is dictated by the availability and cost of the starting materials.
The primary byproduct concerns with this route stem from the halogen exchange reaction on the trichloromethyl group. These include incompletely fluorinated intermediates and potential over-fluorination.
An alternative, more modern approach is the direct C-H difluoromethylation of 3,5-dichloropyridine. While this method offers a more direct route, it can present challenges with regioselectivity, potentially leading to isomeric byproducts.
Q2: What are the most common byproducts I should expect when synthesizing this compound?
Based on the likely synthetic routes, the following are the most common byproducts to anticipate:
-
Incompletely Fluorinated Intermediates:
-
3,5-Dichloro-4-(chlorodifluoromethyl)pyridine
-
3,5-Dichloro-4-(dichlorofluoromethyl)pyridine
-
-
Over-fluorinated Byproducts:
-
3-Chloro-5-fluoro-4-(difluoromethyl)pyridine
-
-
Hydrolysis Products:
-
3,5-Dichloropyridine-4-carboxylic acid (from the trichloromethyl precursor)
-
3,5-Dichloropyridine-4-carbaldehyde (from the difluoromethyl product)
-
-
Regioisomeric Byproducts (in direct C-H difluoromethylation):
-
2,6-Dichloro-4-(difluoromethyl)pyridine
-
2,5-Dichloro-3-(difluoromethyl)pyridine
-
Q3: How can I detect and quantify these byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts. The mass fragmentation patterns will help in the unambiguous identification of the chlorinated and fluorinated species.[3][4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is well-suited for quantifying the purity of the final product and detecting less volatile impurities like the carboxylic acid byproduct.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the desired product and any isolated byproducts. 19F NMR is particularly useful for identifying the different fluorinated species.
| Analytical Technique | Primary Use Case in this Synthesis | Information Provided |
| GC-MS | Identification and semi-quantification of volatile byproducts. | Molecular weight and fragmentation patterns for structural confirmation. |
| HPLC | Quantification of product purity and non-volatile impurities. | Retention time and peak area for purity assessment. |
| 19F NMR | Identification and differentiation of fluorinated species. | Chemical shifts and coupling constants for identifying -CF2H, -CF2Cl, etc. |
| 1H and 13C NMR | Structural confirmation of the main product and isolated impurities. | Overall molecular structure and confirmation of functional groups. |
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Presence of Incompletely Fluorinated Intermediates
-
Symptom: GC-MS analysis reveals the presence of 3,5-dichloro-4-(chlorodifluoromethyl)pyridine and/or 3,5-dichloro-4-(dichlorofluoromethyl)pyridine.
-
Root Cause: Insufficient fluorinating agent, suboptimal reaction temperature, or inadequate reaction time. The halogen exchange from the trichloromethyl group is a stepwise process, and incomplete reaction will leave these intermediates.
-
Troubleshooting & Optimization:
-
Increase Stoichiometry of Fluorinating Agent: A slight excess of the fluorinating agent (e.g., HF or other sources) can drive the reaction to completion.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments to enhance the reaction rate. Monitor for the formation of other byproducts.
-
Extend Reaction Time: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS. Continue the reaction until the intermediates are no longer detected.
-
Issue 2: Detection of Over-fluorinated Byproducts
-
Symptom: Identification of 3-chloro-5-fluoro-4-(difluoromethyl)pyridine in the product mixture.
-
Root Cause: Harsh reaction conditions (excessively high temperature or prolonged reaction time) can lead to the substitution of a chlorine atom on the pyridine ring with fluorine.
-
Troubleshooting & Optimization:
-
Reduce Reaction Temperature: Perform the reaction at the lowest temperature that still allows for the complete conversion of the starting material.
-
Careful Monitoring of Reaction Time: Avoid unnecessarily long reaction times once the starting material has been consumed.
-
Choice of Fluorinating Agent: Some fluorinating agents are more aggressive than others. Consider a milder fluorinating agent if over-fluorination is a persistent issue.
-
Issue 3: Formation of Hydrolysis Products
-
Symptom: Presence of 3,5-dichloropyridine-4-carboxylic acid or 3,5-dichloropyridine-4-carbaldehyde.
-
Root Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the trichloromethyl or difluoromethyl group, especially under acidic or basic conditions.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH during Workup: If an aqueous workup is necessary, perform it at low temperatures and neutralize the mixture promptly. Avoid prolonged exposure to strong acids or bases.
-
Issue 4: Presence of Regioisomeric Byproducts
-
Symptom: Detection of isomers such as 2,6-dichloro-4-(difluoromethyl)pyridine when using a direct C-H difluoromethylation approach.
-
Root Cause: The electronic and steric properties of the 3,5-dichloropyridine substrate can lead to difluoromethylation at positions other than C4.
-
Troubleshooting & Optimization:
-
Optimize Reaction Conditions: The regioselectivity of C-H functionalization reactions can often be influenced by the choice of catalyst, solvent, and temperature. A systematic optimization of these parameters may be necessary.
-
Purification: If the formation of regioisomers cannot be completely suppressed, careful purification by column chromatography or fractional distillation may be required to isolate the desired this compound.
-
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for the analysis of volatile impurities in the synthesis of this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 400.
-
Sample Preparation: Dilute a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Visualizations
Diagram 1: Potential Byproduct Formation Pathways
Caption: Synthetic pathways and common byproduct formations.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
- Dow Chemical Company. (1986). Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine.
- Shell Internationale Research Maatschappij B.V. (1986). Process for the preparation of fluorinated pyridines.
- Imperial Chemical Industries Limited. (1978). Process for making 2,6-difluoro pyridine.
- Jiangsu Zhongqi Technology Co., Ltd. (2016). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
- Dow Chemical Company. (1985). Preparation of difluorpyridine compounds.
-
Kim, S., & Kim, D. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 529-539. [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved January 19, 2026, from [Link]
- Dow AgroSciences LLC. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- Dow Chemical Company. (1984). Preparation of \trifluoromethyl\pyridines.
-
Pharmaffiliates. (n.d.). 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine. Retrieved January 19, 2026, from [Link]
-
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 61(1), 3-10. [Link]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]
-
El-Behery, M., & El-Kimary, E. I. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]
-
Chemical Weapons Convention. (2014). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 6(18), 7355-7361. [Link]
- Syngenta Participations AG. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Jiangsu Yangnong Chemical Co., Ltd. (2016). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3,5-Dichloro-4-(difluoromethyl)pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3,5-Dichloro-4-(difluoromethyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust methods for its purification. We will address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the purification strategies for this compound.
Q1: What are the primary purification techniques applicable to this compound?
A: The choice of purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The three most common methods are:
-
Vacuum Distillation: This is often the most effective method for large-scale purification, especially for removing non-volatile impurities. Given that related chlorinated and fluorinated pyridines are often purified by distillation, this method is highly applicable.[1][2][3] It separates compounds based on differences in boiling points under reduced pressure, which prevents thermal degradation.
-
Column Chromatography: This is the most versatile technique for achieving high purity on a lab scale (mg to g). It separates molecules based on their differential adsorption to a stationary phase. For pyridine derivatives, special considerations are necessary due to the basicity of the nitrogen atom, which can lead to purification artifacts.[4]
-
Recrystallization: If the crude product is a solid or can be precipitated as one, recrystallization is an excellent method for removing small amounts of impurities. It relies on the principle that the desired compound is soluble in a hot solvent but less soluble upon cooling, while impurities remain in solution or are removed via hot filtration.[5]
Q2: What are the likely impurities I should expect when working with this compound?
A: Impurities are typically byproducts from the synthetic route. While the exact synthesis of this specific compound is not widely published, we can infer potential impurities from common synthetic pathways for related trifluoromethylpyridines, which often involve multi-step chlorination and fluorination of picoline precursors.[2][6][7]
Potential Impurity Classes:
-
Regioisomers: Isomers with different chlorine substitution patterns on the pyridine ring.
-
Incompletely Halogenated Species: Starting materials or intermediates that have not been fully chlorinated or fluorinated.
-
Over-Halogenated Species: Pyridines with additional halogen atoms.
-
Precursors: Unreacted starting materials, such as a corresponding trichloromethyl pyridine before the fluorination step.[2][7]
-
Solvents and Reagents: Residual solvents or catalysts used in the reaction.
Method Selection Guide
The optimal purification strategy is dictated by the specific experimental context. Use the following table as a general guideline.
| Scenario | Purity of Crude | Scale | Recommended Primary Method | Rationale & Key Considerations |
| Initial Product Isolation | < 85% | > 5 g | Vacuum Distillation | Excellent for removing baseline impurities and non-volatile materials on a larger scale.[1] |
| High-Purity Isolation | 85-95% | < 5 g | Flash Column Chromatography | Ideal for separating closely related isomers and achieving >99% purity on a research scale.[4][8] |
| Final Polishing Step | > 95% | Any | Recrystallization / Distillation | Recrystallization is effective for removing trace impurities from a solid.[5] A final distillation can remove any residual chromatography solvents. |
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ` Caption: A workflow for selecting the appropriate purification technique.
Troubleshooting Guide for Chromatographic Purification
This section addresses specific issues encountered during column chromatography of pyridine-containing molecules.
Q: My compound is showing severe peak tailing on a silica gel column. What is causing this and how can I fix it?
A: This is the most common problem when purifying basic compounds like pyridines on standard silica gel.
-
Causality: The basic lone pair of electrons on the pyridine nitrogen strongly interacts with acidic residual silanol groups (Si-OH) on the surface of the silica gel.[4] This creates a secondary, non-ideal retention mechanism, causing the molecules to "stick" and elute slowly, resulting in a tailed peak.
-
Solutions: The goal is to mask or neutralize the acidic sites on the stationary phase.
Solution Mechanism Experimental Protocol Add a Competing Base A volatile amine additive, like triethylamine (TEA) or pyridine, is added to the mobile phase. It preferentially binds to the active silanol sites, effectively shielding your compound from these interactions.[4] 1. Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).2. Add 0.1-1% triethylamine (v/v) to the mixture.3. Equilibrate the column with this modified mobile phase before loading your sample. Use a Different Stationary Phase Switch to a less acidic or neutral stationary phase. Alumina (neutral or basic): A good alternative, but check for compound stability first.End-capped Silica: Uses silica where most silanol groups are chemically capped.Polymer-based columns: Offer different selectivity and are stable at high pH.[4]
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ` Caption: A troubleshooting workflow for peak tailing in pyridine chromatography.
Q: My compound appears to be degrading on the column, resulting in low recovery. How can I confirm this and prevent it?
A: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.
-
Confirmation with 2D TLC: A two-dimensional thin-layer chromatography (2D TLC) experiment can definitively determine if the compound is unstable on the stationary phase.
Experimental Protocol: 2D TLC
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so the initial lane of separated spots is now on the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, all spots will appear on a 45-degree diagonal line. Spots that appear off this diagonal represent degradation products formed during contact with the silica.[4]
-
-
Solutions to Prevent Degradation:
-
Switch to a Neutral Stationary Phase: Use neutral alumina or a polymer-based column as described previously.[4]
-
Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster, reducing the time your compound spends on the column.
-
Optimize Temperature: Run the column at room temperature or slightly below, as heat can accelerate degradation.
-
References
- Google Patents.Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[Link]
-
ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.[Link]
-
Pharmaffiliates. 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine Product Page.[Link]
- Google Patents.A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents.Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- Google Patents.Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Reddit. Performing column chromatography on pyridine-based compounds sucks [OC].[Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine.[Link]
-
European Patent Office. Preparation of difluorpyridine compounds.[Link]
-
Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.[Link]
-
PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine.[Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.[Link]
- Google Patents.A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
Sources
- 1. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3,5-Dichloro-4-(difluoromethyl)pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 3,5-Dichloro-4-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heterocyclic halide. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows predominantly unreacted this compound.
Potential Cause 1: Inadequate Catalyst Activity or Deactivation
The oxidative addition of a palladium(0) species to the C-Cl bond is a critical step in the catalytic cycle.[1][2] Aryl chlorides, particularly those on an electron-deficient pyridine ring, can be challenging substrates requiring a highly active catalyst.[3][4]
-
Scientific Rationale: The electron-withdrawing nature of the two chlorine atoms and the difluoromethyl group makes the pyridine ring less electron-rich. This, in turn, makes the C-Cl bonds stronger and less susceptible to oxidative addition by the palladium catalyst.[3][4] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[4]
-
Solutions:
-
Catalyst Choice: Employ a state-of-the-art catalyst system known for its high activity with challenging aryl chlorides.[5][6] Consider palladium precatalysts combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6][7] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion, although this should be a secondary optimization step after ligand and base screening.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[8] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black and halting the reaction.[9][10] Proper degassing of solvents and reagents is crucial.[7][8]
-
Potential Cause 2: Suboptimal Base Selection
The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2][7] An inappropriate base can lead to a sluggish or stalled reaction.
-
Scientific Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can also influence the equilibrium of the catalytic cycle and the stability of the catalyst.
-
Solutions:
-
Base Screening: Potassium phosphate (K₃PO₄) is often an effective base for Suzuki couplings of heteroaryl chlorides.[6][7] Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[11] It is advisable to screen a few different bases to find the optimal one for your specific substrate combination.[12]
-
Aqueous Conditions: Many Suzuki reactions benefit from the presence of a small amount of water, which can aid in the dissolution of the base and facilitate the formation of the active boronate species.[1][10][13] A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.[7]
-
Potential Cause 3: Insufficient Reaction Temperature or Time
The reaction may be kinetically slow under the initial conditions.
-
Scientific Rationale: Like most chemical reactions, the rate of a Suzuki coupling is temperature-dependent. Higher temperatures provide the necessary activation energy for the more challenging steps, such as oxidative addition.[8]
-
Solutions:
-
Temperature Optimization: Gradually increase the reaction temperature. A good starting point is often 80-100 °C.[4] Monitor the reaction for both product formation and potential decomposition.
-
Reaction Monitoring: Track the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).[4] Some reactions may require extended periods (e.g., 12-24 hours) to reach completion.
-
Issue 2: Formation of Significant Side Products
Your reaction is proceeding, but you observe the formation of undesirable byproducts, which complicates purification and reduces the yield of the desired product.
Potential Cause 1: Protodeboronation of the Boronic Acid
This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct from your coupling partner.[4]
-
Scientific Rationale: Protodeboronation is a common side reaction, particularly with electron-deficient or sterically hindered boronic acids.[7][14] It can be promoted by excessive heat, prolonged reaction times, or the presence of water and certain bases.[4]
-
Solutions:
-
Use Boronate Esters: Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates.[4][7] These are generally more resistant to protodeboronation.
-
Control Water Content: While some water can be beneficial, an excessive amount can promote this side reaction. If using a biphasic system, carefully control the ratio of organic solvent to water.
-
Optimize Base and Temperature: A weaker base or lower reaction temperature might mitigate protodeboronation, but this needs to be balanced with achieving a reasonable reaction rate.
-
Potential Cause 2: Homocoupling of the Boronic Acid (Glaser Coupling)
This side reaction leads to the formation of a biaryl product derived from the self-coupling of your boronic acid.
-
Scientific Rationale: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the oxidative coupling of the boronic acid.[4]
-
Solutions:
-
Strictly Anaerobic Conditions: As mentioned for catalyst deactivation, rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas are critical to minimize homocoupling.[8]
-
Potential Cause 3: Dehalogenation of this compound
This involves the replacement of one or both chlorine atoms with hydrogen.
-
Scientific Rationale: Dehalogenation can occur through a competing pathway in the catalytic cycle where a hydride species is reductively eliminated instead of the desired cross-coupled product.[1] This can be influenced by the solvent, base, and impurities.
-
Solutions:
-
Choice of Solvent and Base: Certain solvent/base combinations can be more prone to generating hydride species. Screening different systems may be necessary.
-
Reagent Purity: Ensure the purity of all reagents, as some impurities can act as hydride sources.
-
Potential Cause 4: Hydrolysis of the Difluoromethyl Group
The -CF₂H group may be sensitive to certain reaction conditions, leading to the formation of a formyl (-CHO) group.
-
Scientific Rationale: While generally robust, the difluoromethyl group can be susceptible to hydrolysis under strongly basic or acidic conditions, particularly when attached to an electron-rich aromatic system.[15][16][17] The electron-deficient nature of the pyridine ring in the substrate should generally stabilize the -CF₂H group, but this possibility should not be entirely dismissed under harsh conditions.
-
Solutions:
-
Milder Base: If hydrolysis is suspected, switching to a milder base (e.g., K₂CO₃ instead of a stronger alkoxide) may be beneficial.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate hydrolysis.[8]
-
Reaction Time: Minimize the reaction time once the starting material has been consumed to reduce the risk of product degradation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
II. Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is expected to react first?
A1: In di- or polyhalogenated heteroaromatic systems, the site of reactivity can be influenced by the electronic environment of each halogen. For 3,5-dichloropyridine derivatives, the electronic properties are similar for both chlorine atoms. Therefore, you may observe a mixture of mono- and di-substituted products, especially if an excess of the boronic acid is used. Selective mono-coupling can sometimes be achieved by carefully controlling the stoichiometry of the boronic acid (using slightly less than one equivalent).
Q2: What is a good starting point for catalyst and ligand selection?
A2: For challenging substrates like electron-deficient heteroaryl chlorides, a highly active catalyst system is recommended from the outset. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladacycle with a bulky, electron-rich biarylphosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent starting point.[6] These systems have demonstrated broad utility for the coupling of aryl chlorides.[6]
Q3: Can I run this reaction open to the air?
A3: It is strongly discouraged. While some modern, highly robust catalyst systems may show some tolerance to air, optimal results and reproducibility are almost always achieved under an inert atmosphere (argon or nitrogen).[8] Oxygen can lead to catalyst decomposition and the formation of homocoupled byproducts.[4]
Q4: My boronic acid is not very soluble in the reaction solvent. What can I do?
A4: Poor solubility of the boronic acid can hinder the reaction. Here are a few strategies:
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane or THF with a small amount of water often improves the solubility of the boronic acid and the inorganic base.[1][7]
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between components in different phases.[13]
-
Boronate Esters: Switching to a more organic-soluble boronate ester (e.g., a pinacol ester) can resolve solubility issues.[4][7]
Q5: How do I monitor the progress of the reaction?
A5: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot.
-
LC-MS: This provides more definitive information, allowing you to track the consumption of reactants and the formation of the desired product by their respective masses, as well as identify any side products.
III. Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos.
-
Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction vessel via syringe.
-
Add the catalyst and ligand to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Catalyst System Comparison
The following table summarizes typical performance data for different catalyst systems in the Suzuki coupling of challenging heteroaryl chlorides. Note that these are representative yields and optimal conditions may vary.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 20-40 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85-95 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 70-85 |
| Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ (1.5) | Toluene | 90 | >90 |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. References
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? Consensus. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. PMC - PubMed Central. [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. ResearchGate. [Link]
-
The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Failed suzuki coupling, any suggenstions? r/Chempros - Reddit. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01441K [pubs.rsc.org]
- 16. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
side reactions of 3,5-Dichloro-4-(difluoromethyl)pyridine in organic synthesis
Welcome to the technical support center for 3,5-Dichloro-4-(difluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting guides in a practical Q&A format, and answer frequently asked questions to help you mitigate side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section directly addresses specific issues you may encounter during your experiments. Each entry explains the underlying chemical principles, provides actionable solutions, and includes detailed protocols to circumvent common pitfalls.
Question 1: After my reaction and workup, I'm seeing an unexpected polar impurity with a mass corresponding to the loss of fluorine and gain of oxygen. What is happening?
Answer: You are likely observing the hydrolysis of the 4-(difluoromethyl) group (–CHF₂) to a formyl (–CHO) or carboxylic acid (–COOH) group. While the C-F bond is generally strong, the difluoromethyl group attached to an electron-deficient pyridine ring can be susceptible to hydrolysis under certain conditions, particularly harsh acidic or basic workups at elevated temperatures.
Underlying Mechanism & Causality:
-
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., refluxing in concentrated HCl, or exposure to fuming H₂SO₄), the pyridine nitrogen is protonated, further increasing the electron deficiency of the ring. This facilitates the protonation of a fluorine atom, followed by the loss of HF to generate a highly electrophilic monofluorocarbocation intermediate. This cation is readily trapped by water, and subsequent steps lead to the formation of a formyl group, which may be further oxidized to a carboxylic acid depending on the conditions.[1][2]
-
Base-Mediated Hydrolysis: Strong basic conditions can also promote hydrolysis, potentially through an elimination-addition pathway. The acidic proton of the CHF₂ group can be abstracted by a strong base. The resulting anion can eliminate a fluoride ion to form a carbene intermediate, which then reacts with water. Alternatively, on related nitrogen heterocycles, base-catalyzed decomposition has been observed even at physiological pH, suggesting the pyridine nitrogen may play a role in facilitating fluoride elimination.[3]
Mitigation Strategies & Troubleshooting Steps:
-
Modify Workup Conditions:
-
Avoid prolonged exposure to strong acids or bases, especially at high temperatures.
-
Use milder acids (e.g., saturated NH₄Cl solution) or bases (e.g., saturated NaHCO₃ solution) for neutralization and extraction steps.
-
Perform workups at lower temperatures (0 °C to room temperature) whenever possible.
-
-
Protecting Group Strategy: If harsh conditions are unavoidable, consider if a precursor to the difluoromethyl group could be used and the group installed later in the synthesis under milder conditions.
-
Analytical Characterization:
-
LC-MS: Look for mass peaks corresponding to [M-F+O-H] for the formyl group or [M-2F+2O-H] for the carboxylic acid.
-
¹H NMR: The appearance of a singlet around 9-10 ppm is indicative of a formyl proton. The disappearance of the characteristic triplet for the CHF₂ proton (around 6.5-7.5 ppm, J ≈ 55 Hz) is a key indicator.
-
¹⁹F NMR: The disappearance of the doublet corresponding to the CHF₂ group confirms its transformation.
-
Question 2: I'm trying to perform a mono-substitution on my this compound via Nucleophilic Aromatic Substitution (SNAr), but I'm getting a significant amount of the di-substituted byproduct. How can I improve selectivity?
Answer: Achieving selective mono-substitution on dihalopyridines is a common challenge. The formation of a di-substituted product occurs when the nucleophile reacts a second time with the mono-substituted intermediate. While the first substitution often deactivates the ring towards further attack, harsh conditions can overcome this barrier.
Underlying Mechanism & Causality:
The SNAr reaction proceeds through a negatively charged Meisenheimer intermediate.[1] In this compound, the two chlorine atoms at C3 and C5 are electronically equivalent. After the first nucleophilic attack (e.g., with an amine or alkoxide) to form the mono-substituted product, the ring becomes more electron-rich. This electronic deactivation makes the second substitution kinetically slower. However, if the reaction is run at high temperatures, for extended periods, or with a large excess of a potent nucleophile, the formation of the di-substituted product becomes significant.
Diagram: Controlling Mono- vs. Di-substitution in SNAr
Caption: Logical workflow for maximizing mono-substitution in SNAr reactions.
Mitigation Strategies & Troubleshooting Steps:
| Strategy | Detailed Action | Rationale |
| Stoichiometry Control | Use 1.0 to 1.1 equivalents of the nucleophile. | Limits the availability of the nucleophile for the second, slower reaction. |
| Temperature Management | Run the reaction at the lowest temperature that allows for a reasonable rate for the first substitution. Start at room temperature or 0 °C and slowly warm if necessary. | The activation energy for the second substitution is higher; lower temperatures will disproportionately slow it down. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Avoids pushing the reaction towards the thermodynamically more stable (but undesired) di-substituted product over long periods. |
| Choice of Base | If a base is required (e.g., for amines), use a non-nucleophilic, hindered base like DIPEA or a weaker inorganic base like K₂CO₃ instead of a strong, nucleophilic base that could compete. | Prevents side reactions and can modulate the reactivity of the primary nucleophile. |
Question 3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is giving low yields, and I'm isolating homocoupled biaryl and/or a de-chlorinated starting material.
Answer: These are classic side reactions in Pd-catalyzed cross-couplings. Homocoupling results in a biaryl product from two molecules of your boronic acid partner, while protodechlorination (or hydrodehalogenation) replaces one of the chlorine atoms with a hydrogen.
Underlying Mechanism & Causality:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[4] Oxygen can facilitate the oxidation of the Pd(0) catalyst or directly promote the homocoupling of the organoboron reagent. Another pathway involves a second transmetalation event onto the Ar-Pd(II)-X intermediate before reductive elimination can occur, which can be competitive if the reductive elimination step is slow.
-
Protodechlorination: This occurs when the Ar-Pd(II)-Cl intermediate is intercepted by a proton source before it can undergo transmetalation with the coupling partner. The proton source can be trace water in the solvent, the solvent itself (e.g., alcohols), or impurities. This pathway regenerates the Pd(0) catalyst and releases the de-chlorinated arene.
Diagram: Major Side Reactions in Suzuki-Miyaura Coupling
Caption: Competing pathways in a Suzuki-Miyaura cross-coupling reaction.
Mitigation Strategies & Troubleshooting Steps:
-
Ensure Inert Atmosphere:
-
Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles).
-
Use Schlenk techniques or a glovebox to set up the reaction under an inert atmosphere. This is the most critical step to prevent oxygen-mediated homocoupling.[4]
-
-
Use Anhydrous Solvents: Dry your solvents over molecular sieves or by distillation to minimize the presence of water, a potential proton source for protodechlorination.
-
Optimize Reaction Parameters:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination, which is the product-forming step, making it more competitive with side reactions.[5]
-
Base Selection: The choice of base is crucial. A base that is too strong or has poor solubility can lead to side reactions. K₃PO₄ or Cs₂CO₃ are often good choices. Ensure the base is finely powdered and dry.
-
Temperature: While heating is often necessary, excessively high temperatures can promote decomposition and side reactions. Aim for the lowest effective temperature.
-
Experimental Protocol: Selective Mono-Amination of this compound
This protocol is designed to favor the mono-substituted product by carefully controlling stoichiometry and temperature.
Materials:
-
This compound
-
Primary or secondary amine (1.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the amine (1.05 eq) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon consumption of the starting material (typically 4-8 hours), quench the reaction by pouring it into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated product.
Frequently Asked Questions (FAQs)
-
Q1: How stable is the 4-(difluoromethyl) group under typical laboratory conditions? The 4-(difluoromethyl) group is generally robust and stable under many common synthetic conditions, including anhydrous cross-coupling, mild oxidations/reductions, and non-hydrolytic workups. Its stability is a key reason for its use as a bioisostere of hydroxyl or methoxy groups.[6] However, as detailed in the troubleshooting guide, it can be labile to harsh acidic or basic conditions, especially with heat.
-
Q2: What are the best practices for controlling selectivity in reactions at the C3 and C5 positions? For a mono-substitution , use the strategies outlined in Troubleshooting Question 2: control stoichiometry (near 1:1), use the lowest effective temperature, and monitor the reaction to avoid long reaction times. For a di-substitution , you would do the opposite: use an excess of the nucleophile (>2.2 equivalents) and a higher reaction temperature to drive the reaction to completion. For sequential, different substitutions, the first group added will influence the position of the second. An electron-donating group from the first SNAr will deactivate the remaining chloro- position, requiring more forcing conditions for the second, different nucleophile.
-
Q3: What are the recommended storage and handling conditions for this compound? It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents. While generally stable, keeping it away from moisture and strong light is good practice to ensure long-term purity.
References
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103–7114. [Link]
-
Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(43), 11373-11376. [Link]
-
Britton, J., & Raston, C. L. (2017). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 15(46), 9848–9854. [Link]
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Semantic Scholar. [Link]
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem Technical Documents.
- Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
-
Özdemir, İ., & Çetinkaya, B. (2010). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 15(4), 2533–2543. [Link]
- Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
-
Wang, J., & Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999–1002. [Link]
- Molander, G. A., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(14), 6435–6448.
-
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]
- BenchChem. (2025). The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide. BenchChem Technical Documents.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,3-Difluoro-4-(difluoromethyl)pyridine. AK Scientific, Inc.
- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem Technical Documents.
-
Hu, J., et al. (2008). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 10(23), 5365–5368. [Link]
- XiXisys.com. (n.d.). 2-(Difluoromethyl)pyridine-4-carbonitrile SDS. XiXisys.com.
- Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709–1715.
-
Thomas, S. P., & Aggarwal, V. K. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 50(19), 4432–4435. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
Sources
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
Technical Support Center: Degradation Pathways of 3,5-Dichloro-4-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3,5-Dichloro-4-(difluoromethyl)pyridine. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and troubleshooting advice for experiments involving this compound. Given the limited direct literature on the degradation of this compound, this resource synthesizes information from studies on structurally analogous compounds to predict potential degradation pathways and help you address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound under typical experimental conditions?
A1: Based on the chemical structure and data from related halogenated pyridines, the primary anticipated degradation pathways for this compound are photodegradation, metabolic transformation (in biological systems), and to a lesser extent, hydrolysis.
-
Photodegradation: Exposure to light, particularly UV irradiation, can induce dechlorination, hydroxylation, and potential ring cleavage. Studies on other chloropyridines have shown this to be a significant degradation route.[1][2][3]
-
Metabolism: In biological systems, enzymatic processes are expected to be the main drivers of degradation. This will likely involve oxidation of the pyridine ring by cytochrome P450 enzymes, leading to hydroxylated metabolites.[4][5][6][7][8]
-
Hydrolysis: While generally slow for chloropyridines, hydrolysis can occur under certain pH and temperature conditions, leading to the replacement of a chlorine atom with a hydroxyl group.
Q2: How stable is the difluoromethyl group to degradation?
A2: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to metabolic and chemical degradation.[7] It is unlikely to be the initial site of transformation under most experimental conditions. Degradation is more likely to be initiated at the C-Cl bonds or the pyridine ring itself.
Q3: What are the likely hazardous decomposition products of this compound under high heat?
A3: Under conditions of combustion or high heat, the molecule is expected to decompose into toxic and corrosive gases. Based on its elemental composition, these would include hydrogen chloride (HCl), hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon oxides (CO, CO2).
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my parent compound in solution, even when stored in the dark. What could be the cause?
Possible Cause:
If photodegradation has been ruled out, the loss of the parent compound could be due to hydrolysis, particularly if your solvent system is aqueous and not pH-controlled. While chloropyridines are generally resistant to hydrolysis, the electronic effects of the difluoromethyl group and the other chlorine atom could potentially activate one of the chlorine atoms for nucleophilic substitution by water or other nucleophiles in your medium.
Troubleshooting Steps:
-
pH and Buffer Control: Ensure your aqueous solutions are buffered to a neutral or slightly acidic pH. The rate of hydrolysis of halogenated heterocycles can be pH-dependent.
-
Solvent System: If experimentally feasible, consider using a non-aqueous or a mixed solvent system with a lower water activity to minimize hydrolysis.
-
Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of potential hydrolysis.
-
Analyte Protectants: For analytical standards, consider the use of analyte protectants if compatible with your detection method.
Issue 2: My chromatogram shows several unexpected peaks appearing over time, especially in samples exposed to light. What are these likely to be?
Possible Cause:
The appearance of new peaks, particularly upon light exposure, is a strong indication of photodegradation. The primary photodegradation products are likely to be dechlorinated and/or hydroxylated derivatives of the parent compound.
Predicted Photodegradation Products:
-
Monohydroxy-chloro-derivative: One of the chlorine atoms is replaced by a hydroxyl group.
-
Monochloro-derivative: Reductive dechlorination where a chlorine atom is replaced by a hydrogen atom.
-
Ring-opened products: More extensive degradation can lead to the cleavage of the pyridine ring.[1]
Experimental Protocol for Identification of Photodegradants:
-
Forced Degradation Study:
-
Prepare a solution of this compound in a relevant solvent (e.g., acetonitrile/water).
-
Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) or natural sunlight for a defined period.
-
Analyze the sample at different time points using LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and the new peaks.
-
Compare the mass differences between the parent and the new peaks to hypothesize the chemical transformations (e.g., a mass increase of 16 Da could indicate hydroxylation, while a mass decrease of 34 Da could suggest dechlorination).
-
Utilize MS/MS fragmentation to further elucidate the structure of the degradation products.
-
Predicted Photodegradation Pathway of this compound
Caption: Predicted photodegradation pathways of this compound.
Issue 3: I am conducting an in vitro metabolism study and need to predict the likely metabolites.
Possible Cause:
In biological systems, this compound is expected to be a substrate for metabolic enzymes, primarily Cytochrome P450s. The electron-withdrawing nature of the chlorine and difluoromethyl groups deactivates the pyridine ring, but oxidation is still a plausible metabolic route.
Predicted Metabolic Pathways:
-
Ring Hydroxylation: The most probable metabolic transformation is the oxidation of the pyridine ring to form a hydroxylated metabolite. The position of hydroxylation will be influenced by the directing effects of the existing substituents.
-
Dechlorination: While less common enzymatically than oxidation, reductive or oxidative dechlorination could occur.
-
Conjugation: If a hydroxylated metabolite is formed, it may undergo subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase its water solubility for excretion.
Experimental Workflow for Metabolite Identification:
-
Incubation: Incubate this compound with a metabolically active system, such as liver microsomes or S9 fractions, in the presence of necessary cofactors (e.g., NADPH).
-
Sample Preparation: Quench the reaction (e.g., with cold acetonitrile) and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS.
-
Look for the predicted mass shifts corresponding to hydroxylation (+16 Da).
-
If conducting a full metabolite profile, also search for potential glucuronide (+176 Da) or sulfate (+80 Da) conjugates of the hydroxylated metabolite.
-
-
Metabolite Profiling Software: Utilize metabolite profiling software to aid in the identification of potential metabolites based on predicted biotransformations.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathways of this compound.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical degradation data to illustrate what a researcher might observe. Actual results will vary based on experimental conditions.
| Degradation Pathway | Condition | Half-life (t½) | Key Product(s) |
| Photodegradation | Simulated Sunlight (aq. solution) | 24 - 72 hours | Monohydroxy-chloro-derivative |
| Hydrolysis | pH 9, 50°C | > 30 days | Monohydroxy-chloro-derivative |
| Metabolism | Human Liver Microsomes | 2 - 4 hours | Hydroxylated Metabolite |
References
- Stapleton, D. R., Konstantinou, I., Hela, D., & Papadaki, M. (2009). Photolytic removal and mineralisation of 2-halogenated pyridines.
- Ortega-Liébana, M. C., Sánchez-López, E., Hidalgo-Carrillo, J., Marinas, A., Marinas, J. M., & Urbano, F. J. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis.
- Mantzavinos, D., Stapleton, D. R., & Papadaki, M. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99.
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.
- Isin, E. M., & Guengerich, F. P. (2007). Complex reactions catalyzed by cytochrome P450 enzymes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 314–329.
- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386.
- Guengerich, F. P. (2001). Common and uncommon reaction mechanisms of cytochromes P450. Current Drug Metabolism, 2(1), 93–115.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470.
- Leroux, F., Jeschke, P., & Schlosser, M. (2005). The role of fluorine in the life sciences. Chimia, 59(3), 91-102.
Sources
- 1. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Meet the Molecule: Understanding the Reactivity of 3,5-Dichloro-4-(difluoromethyl)pyridine
Before delving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic and steric properties of 3,5-Dichloro-4-(difluoromethyl)pyridine. The molecule's reactivity is governed by a confluence of potent electronic effects:
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom is more electronegative than carbon, leading to a general electron deficiency (π-deficiency) across the aromatic ring. This intrinsically makes the pyridine ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen (C-2, C-4, C-6).[1]
-
4-(Difluoromethyl) Group (-CHF₂): The -CHF₂ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). Positioned at C-4, it significantly enhances the electrophilicity of the entire ring, especially the adjacent C-3 and C-5 positions. The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl or thiol groups, making it highly valuable in medicinal chemistry for improving membrane permeability and binding affinity.[2]
-
3,5-Dichloro Groups: The two chlorine atoms are also electron-withdrawing via induction and serve as competent leaving groups in both nucleophilic aromatic substitution (SNAr) and as reaction handles for cross-coupling and metalation reactions.
Due to the molecule's C₂ᵥ symmetry, the C-3 and C-5 positions are chemically equivalent. This simplifies the initial reaction but introduces challenges in achieving selective sequential functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry. The mechanism typically involves a two-step addition-elimination sequence via a negatively charged Meisenheimer complex intermediate.[3] The high electrophilicity of the this compound ring makes it an excellent substrate for these transformations.
Q1: I am trying to synthesize a mono-substituted product via SNAr, but I am consistently getting significant amounts of the di-substituted byproduct. How can I improve the selectivity for mono-substitution?
A1: This is a common kinetic challenge. While the C-3 and C-5 positions are initially equivalent, the formation of the di-substituted product indicates that the second substitution is competitive with, or even faster than, the first. The primary cause is often an excess of the nucleophile or conditions that are too forcing.
Causality & Troubleshooting Strategy:
-
Stoichiometry is Key: The most critical parameter is the molar ratio of your nucleophile. Using a slight sub-stoichiometric amount (e.g., 0.9-0.95 equivalents) of the nucleophile relative to the pyridine substrate can help consume the starting material before significant di-substitution occurs.
-
Temperature Control: SNAr reactions are often exothermic. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the kinetically controlled mono-substituted product. Start at room temperature or even 0 °C and monitor progress carefully.
-
Slow Addition: Instead of adding the nucleophile all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the nucleophile low, minimizing the chance of a second attack on the newly formed mono-substituted product.
-
Monitoring: Closely monitor the reaction progress by TLC, GC-MS, or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent reaction.
| Parameter | Recommendation for Mono-substitution | Rationale |
| Nucleophile (Nu) | 0.9 - 1.0 equivalents | Prevents excess Nu from reacting with the product. |
| Temperature | Start at 0 °C to 25 °C | Reduces the rate of the second substitution. |
| Addition Method | Slow addition via syringe pump | Maintains a low concentration of the nucleophile. |
| Solvent | Aprotic polar (e.g., DMF, DMSO, NMP) | Stabilizes the Meisenheimer complex intermediate. |
Q2: After successfully making a mono-substituted product (with Nu¹), I am finding it difficult to introduce a second, different nucleophile (Nu²). The reaction is either sluggish or requires harsh conditions. Why is this happening?
A2: The success of the second substitution is highly dependent on the electronic nature of the first substituent (Nu¹).
Causality & Troubleshooting Strategy:
-
Electronic Deactivation: If your first nucleophile (Nu¹) was electron-donating (e.g., an amine, alkoxide), it will decrease the overall electrophilicity of the pyridine ring. This deactivates the ring towards the second nucleophilic attack, making the reaction significantly slower.
-
Overcoming Deactivation: To drive the second reaction to completion, you will likely need more forcing conditions.
-
Increase Temperature: Carefully increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C).
-
Use a Stronger Nucleophile: If possible, use a more potent nucleophile for the second step.
-
Microwave Irradiation: Microwave synthesis can often provide the energy needed to overcome the activation barrier in a short period, potentially reducing byproduct formation.
-
-
Electronic Activation: Conversely, if Nu¹ is electron-withdrawing (e.g., a cyano group), it may maintain or even enhance the ring's reactivity, and the second substitution might proceed under conditions similar to the first.
Section 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
The chlorine atoms at C-3 and C-5 are excellent handles for transition metal-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds.[4]
Q1: My Suzuki coupling with an arylboronic acid is giving me a mixture of mono- and di-arylated products. How can I optimize for selective mono-arylation?
A1: Achieving selective mono-arylation on a di-halogenated heterocycle is a classic challenge in catalysis. The electronic properties of the mono-coupled intermediate can sometimes promote a second, faster coupling. A systematic optimization of reaction parameters is required.
Causality & Troubleshooting Strategy:
The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[4] The relative rates of these steps for the starting material versus the mono-coupled product determine the selectivity.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can be crucial. They can sterically hinder the approach to the palladium center, potentially favoring the less-hindered starting material and slowing the second oxidative addition step.
-
Catalyst Loading: Use a low catalyst loading (e.g., 1-2 mol %) to slow the overall reaction rate, giving you a wider window to stop at the mono-substituted stage.
-
Base and Solvent: The choice of base and solvent can influence catalyst activity and stability. Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred over stronger ones (e.g., NaOH) for better control.
-
Stoichiometry and Temperature: As with SNAr, precise control of the boronic acid (1.0-1.1 equivalents) and the lowest effective temperature are critical.
Section 3: Metalation and Halogen-Metal Exchange
Generating an organometallic intermediate opens the door to quenching with a wide variety of electrophiles. Due to the absence of protons on the pyridine ring, directed ortho-metalation (DoM) is not an option. Instead, halogen-metal exchange is the primary strategy.
Q1: I am attempting a halogen-metal exchange with n-butyllithium (n-BuLi) at -78 °C, followed by an electrophilic quench. My yields are poor, and I see evidence of decomposition or side products. What's going wrong?
A1: The high reactivity of n-BuLi, combined with the extreme electron-deficiency of the this compound ring, creates a high potential for unwanted side reactions.
Causality & Troubleshooting Strategy:
-
Nucleophilic Attack: Organolithium reagents like n-BuLi are not only strong bases but also potent nucleophiles. They can directly attack the electron-deficient pyridine ring (a Chichibabin-type reaction), leading to a complex mixture of products instead of the desired halogen-metal exchange.[5]
-
Use of Hindered Bases: The solution is to use a strong, non-nucleophilic, hindered base. Lithium diisopropylamide (LDA) or, even better, lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices.[5][6] Their steric bulk prevents them from acting as nucleophiles, allowing for clean deprotonation or, in this case, facilitating a more controlled halogen-metal exchange.
-
Cryogenic Temperatures: These reactions must be performed at very low temperatures (≤ -78 °C, often -100 °C) to ensure the stability of the resulting organolithium species and to suppress side reactions.
-
Alternative Metals: Consider a switch from lithium to magnesium. Halogen-magnesium exchange using reagents like i-PrMgCl·LiCl (Turbo-Grignard) can generate a more stable pyridyl-magnesium species, which is often less prone to decomposition and side reactions than its lithium counterpart.[7]
Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-SNAr
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and a suitable anhydrous aprotic polar solvent (e.g., DMF, NMP, 10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the nucleophile (0.95 equiv) and, if required, a non-nucleophilic base like NaH or K₂CO₃ (1.1 equiv) in the same solvent.
-
Add the nucleophile solution to the pyridine solution dropwise via a syringe pump over 1-2 hours.
-
Monitor the reaction by TLC or LC-MS every 30 minutes.
-
Upon consumption of the starting material, quench the reaction by pouring it into cold water or a saturated NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Halogen-Metal Exchange using LTMP
Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be conducted by trained personnel using proper anhydrous techniques under an inert atmosphere.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Ar), add anhydrous THF (10 mL/mmol) and 2,2,6,6-tetramethylpiperidine (1.1 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to pre-form the LTMP.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Slowly add the pyridine solution to the cold LTMP solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of the desired electrophile (1.2 equiv) in THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Proceed with a standard aqueous workup and purification as described in Protocol 1.
References
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- chemeurope.com. (2024, May 21).
- PMC. (2020, August 13).
- University of Münster. (2024, May 16).
- ResearchGate. Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
- ResearchGate. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Baran Lab.
- NIH. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Chemistry Stack Exchange. (2018, October 17).
- NIH.
- HETEROCYCLES. (2015).
- Common Organic Chemistry.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloropyridine.
- NIH. (2021).
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Semantic Scholar.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 3,5-Dichloro-4-(difluoromethyl)pyridine
Welcome to the technical support center dedicated to navigating the complexities of catalytic reactions involving 3,5-Dichloro-4-(difluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly functionalized and electron-deficient pyridine building block in their synthetic endeavors.
The unique electronic and steric properties of this substrate, while valuable, present distinct challenges in catalysis, particularly concerning catalyst stability and lifetime. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Issue
This section addresses the most common initial observations when a reaction underperforms.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is sluggish or stalls completely after a short period. What are the most probable causes?
A1: A stalled or sluggish reaction involving a substrate like this compound is a classic symptom of catalyst deactivation. The primary causes can be categorized as follows:
-
Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium (or other transition metal) center. This forms stable, off-cycle catalyst complexes that are unable to participate in the desired reaction, effectively "sequestering" the active catalyst.[1][2] This is a well-documented issue, often referred to as the "2-pyridyl problem" but applicable to most pyridine substrates.[1]
-
Catalyst Agglomeration: The active, soluble Pd(0) species can precipitate as inactive palladium black. This is often driven by low ligand-to-metal ratios, high temperatures, or the presence of impurities.[3]
-
Poisoning by External Impurities: Trace impurities in your starting materials, reagents, or solvents can act as potent catalyst poisons. Common culprits include sulfur, halides, and other nitrogen-containing heterocycles.[4]
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands, which are crucial for stabilizing the catalyst and facilitating the reaction, can degrade under harsh conditions, leading to catalyst decomposition.[5]
Q2: How can I be sure that the pyridine nitrogen is the source of my problem?
A2: While definitive proof requires kinetic studies, strong circumstantial evidence can be gathered. If you observe that reactions with simpler, non-heterocyclic aryl halides proceed smoothly under the same conditions while your pyridine substrate fails, substrate inhibition is highly likely. The electron-withdrawing nature of the chloro and difluoromethyl groups on your substrate exacerbates this issue by increasing the acidity of the metal center, making it more susceptible to coordination by the pyridine nitrogen.[2][6]
Q3: Could impurities in my commercial this compound be the culprit?
A3: Absolutely. The synthesis of complex halogenated pyridines can involve multiple steps and harsh reagents.[7] Potential impurities that can act as catalyst poisons include:
-
Residual Sulfur Compounds: Reagents like thionyl chloride or sulfonyl chlorides used in precursor synthesis can leave trace sulfur impurities, which are notorious for poisoning palladium catalysts.[8][9]
-
Partially Halogenated Pyridines: Incomplete halogenation can leave behind less substituted pyridines that may have different reactivities or inhibitory properties.[10]
-
Other Nitrogen Heterocycles: Byproducts from the synthetic route could include other heterocyclic structures that can compete for coordination to the catalyst.[4]
It is always best practice to verify the purity of your starting material by HPLC, GC-MS, and NMR before use.
Q4: I see a black precipitate forming in my reaction flask. What is it, and is my reaction lost?
A4: The black precipitate is almost certainly palladium black, an aggregated, inactive form of palladium metal.[3] Its formation signifies that the ligand is failing to stabilize the Pd(0) catalytic species, causing them to crash out of solution. While the reaction is not necessarily lost, its rate will plummet. Prevention is key and can be achieved by using more robust ligands, ensuring a sufficient ligand-to-metal ratio, and avoiding excessively high temperatures.[3]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving the problems identified in the FAQs.
Guide 1: A Logical Workflow for Troubleshooting a Failed Reaction
When a reaction stalls, a systematic approach is more effective than random changes. The following workflow helps to logically diagnose the root cause.
Caption: Troubleshooting workflow for catalyst deactivation.
Guide 2: Mitigating Catalyst Inhibition by the Pyridine Substrate
The key to success is to favor the catalytic cycle over the off-cycle inhibitory coordination.
-
Ligand Selection (Causality): The choice of ligand is paramount. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes).
-
Why it works: The steric bulk of these ligands creates a "cone" around the metal center, physically hindering the pyridine nitrogen from coordinating. The strong electron-donating ability of these ligands also makes the metal center less Lewis acidic and promotes the rate-limiting oxidative addition and reductive elimination steps, helping the productive cycle outcompete the deactivation pathway.[6]
-
-
Slow Addition: If the reaction is still problematic, consider adding the pyridine substrate slowly over several hours using a syringe pump.
-
Why it works: This keeps the instantaneous concentration of the inhibiting substrate low, reducing the statistical probability of it coordinating to the catalyst in a non-productive manner.
-
-
Use of Additives: In some cases, additives can help. For example, in Suzuki couplings, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes accelerate the reaction, minimizing the time the catalyst is exposed to potential poisons.
Guide 3: Attempting Catalyst Regeneration
While prevention is better than cure, sometimes a poisoned catalyst can be partially regenerated. This is highly dependent on the nature of the poison.
-
For Nitrogen-Based Poisoning: If you suspect poisoning from the pyridine or other nitrogenous impurities, an acid wash may be effective. A patent suggests that palladium catalysts poisoned by nitrogen compounds can be reactivated by treatment with alkali metal carbonates or hydroxides.[11] A simple laboratory adaptation could involve washing the recovered catalyst with a dilute, non-oxidizing acid (e.g., 1% acetic acid) followed by a base wash (e.g., dilute NaHCO₃ solution) and thorough drying.
-
For Sulfur-Based Poisoning: Sulfur poisoning is often irreversible.[3][9] However, some studies report partial reactivation by treatment under a reducing atmosphere (e.g., H₂) at elevated temperatures, though this is often not practical in a standard organic synthesis lab and may not restore full activity.[8][9]
-
For Coking/Organic Fouling: If the catalyst surface is blocked by organic residues (coking), a careful wash with a mixture of solvents might help. A reported method for regenerating Pd/C catalysts used a mixture of chloroform and glacial acetic acid.[12]
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating systems to minimize common failure points.
Protocol 1: Purification of this compound via Recrystallization
Rationale: This protocol ensures that the starting material is not a source of catalytic poisons, a critical first step in troubleshooting.[10]
-
Solubility Screen: In small vials, test the solubility of the crude material (~10 mg) in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or 0°C.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Verify purity using NMR and HPLC analysis.
Protocol 2: Robust Suzuki Coupling Protocol for this compound
Rationale: This protocol incorporates best practices to mitigate substrate inhibition and catalyst deactivation.
-
Glassware Preparation: Ensure all glassware is oven-dried overnight at >120°C and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Assembly: In a glovebox or under a strong counterflow of inert gas, add the following to a reaction flask equipped with a stir bar and a reflux condenser:
-
Purified this compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos ligand (3.3 mol%)
-
Finely ground K₃PO₄ (3.0 equiv, oven-dried)
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene/Water 10:1) via cannula or syringe. The reaction concentration should be approximately 0.1 M.
-
Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of catalyst/ligand (0.5 mol%) can be added, but this often indicates a more fundamental problem.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous workup and purification.
Section 4: Data Summary & Mechanistic Visualization
Table 1: Common Catalyst Poisons and Their Effects on Palladium Catalysts
| Poison Class | Examples | Mechanism of Poisoning | Severity | Potential for Reversibility |
| Nitrogen Compounds | Pyridines, anilines, nitriles, amides | Strong coordination to Pd center, forming stable off-cycle complexes.[4] | Moderate to High | Partial to Good[11] |
| Sulfur Compounds | Thiols, sulfides, H₂S, SO₂ | Strong covalent bond formation with Pd, blocking active sites.[9] | Very High | Very Poor[8] |
| Halides | Excess Cl⁻, Br⁻, I⁻ from salts | Can form stable [PdX₄]²⁻ complexes, inhibiting the catalytic cycle.[4] | Low to Moderate | Good (by dilution/precipitation) |
| Heavy Metals | Pb, Hg, As | Alloying with or adsorbing onto the Pd surface. | Very High | Very Poor |
| Carbon Monoxide | From syngas or degradation | Strong π-backbonding leads to very stable Pd-CO complexes. | High | Partial (with heat/vacuum) |
| Organic Residues | Polymer byproducts, ligand fragments | Physical blocking of active sites (coking or fouling).[3] | Moderate | Partial (solvent wash/oxidation)[12] |
Diagram: Pd-Catalyzed Cross-Coupling Cycle and Key Deactivation Pathways
This diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and highlights the points where catalyst deactivation occurs.
Caption: Catalytic cycle with primary deactivation pathways.
References
- Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines.
- DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Elsevier. (2001). Poisoning and deactivation of palladium catalysts.
- Google Patents. (1976). Method for reactivating palladium catalysts.
- RSC Publishing. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146.
- MDPI. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Catalyst poisoning.
- Benchchem. (n.d.). Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dcl-inc.com [dcl-inc.com]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 12. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
stability of 3,5-Dichloro-4-(difluoromethyl)pyridine under acidic and basic conditions
Welcome to the Technical Support Center for 3,5-Dichloro-4-(difluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential stability issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common questions and challenges regarding the stability of this compound under various experimental conditions.
FAQ 1: General Stability and Storage
Question: What are the recommended storage conditions for this compound, and what is its general stability profile?
Answer:
This compound is a halogenated pyridine derivative and, as such, requires careful handling and storage to ensure its integrity.
Recommended Storage:
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Inert Atmosphere: For optimal stability, especially for analytical standards or long-term storage of bulk material, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidative degradation.
-
Container: Use tightly sealed, light-resistant containers to protect against moisture and light-induced degradation.
General Stability: While specific stability data for this compound is not extensively published, based on the chemistry of related compounds, it is expected to be relatively stable under anhydrous and neutral conditions. However, its stability can be compromised by the presence of strong acids, bases, and nucleophiles. The electron-withdrawing nature of the two chlorine atoms and the difluoromethyl group makes the pyridine ring susceptible to certain reactions.
FAQ 2: Stability in Acidic Conditions
Question: My experiment involves acidic conditions. How stable is this compound, and what potential degradation products should I be aware of?
Answer:
In acidic media, the pyridine nitrogen of this compound will be protonated, forming a pyridinium salt. This protonation further activates the pyridine ring towards certain reactions, but the difluoromethyl group itself is generally stable under acidic conditions.
Potential for Degradation:
-
Hydrolysis of Chloro Groups: While generally slow, prolonged exposure to strong aqueous acids at elevated temperatures could potentially lead to the hydrolysis of one or both chlorine atoms to hydroxyl groups. This is a form of nucleophilic aromatic substitution where water acts as the nucleophile.
-
Ring Opening: Extremely harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures) could potentially lead to ring-opening or other complex degradation pathways, though this is less likely under typical experimental conditions.
Troubleshooting Unexpected Peaks in HPLC/LC-MS under Acidic Conditions: If you observe unexpected peaks when analyzing your acidic reaction mixture, consider the following possibilities:
-
Monohydroxy-degradation product: A peak corresponding to the molecular weight of 3-Chloro-5-hydroxy-4-(difluoromethyl)pyridine or 5-Chloro-3-hydroxy-4-(difluoromethyl)pyridine.
-
Dihydroxy-degradation product: A peak corresponding to the molecular weight of 3,5-Dihydroxy-4-(difluoromethyl)pyridine.
dot
Caption: Potential degradation pathway under acidic conditions.
FAQ 3: Stability in Basic Conditions
Question: I am running a reaction under basic conditions. Is this compound stable? What are the likely degradation pathways?
Answer:
This compound is generally more susceptible to degradation under basic conditions compared to acidic conditions. The primary concerns are nucleophilic aromatic substitution of the chlorine atoms and potential reactions involving the difluoromethyl group.
Potential Degradation Pathways:
-
Hydrolysis of Chloro Groups: In the presence of aqueous bases (e.g., NaOH, KOH), the chlorine atoms can be displaced by hydroxide ions to form the corresponding hydroxypyridine derivatives. This nucleophilic aromatic substitution is facilitated by the electron-deficient nature of the pyridine ring.
-
Reaction of the Difluoromethyl Group: The hydrogen atom of the difluoromethyl group is acidic due to the electron-withdrawing effects of the two fluorine atoms and the dichloropyridine ring. Strong bases can deprotonate the difluoromethyl group to form a carbanion.[1] This carbanion is a reactive intermediate and could potentially undergo further reactions, although this typically requires very strong bases (e.g., organolithium reagents) and anhydrous conditions. In aqueous basic solutions, the more likely degradation pathway is hydrolysis of the C-Cl bonds.
Troubleshooting Unexpected Peaks in HPLC/LC-MS under Basic Conditions: If you observe new peaks in your reaction mixture, they could correspond to:
-
Monohydroxy-degradation product: 3-Chloro-5-hydroxy-4-(difluoromethyl)pyridine or 5-Chloro-3-hydroxy-4-(difluoromethyl)pyridine.
-
Dihydroxy-degradation product: 3,5-Dihydroxy-4-(difluoromethyl)pyridine.
dot
Caption: Potential degradation pathways under basic conditions.
FAQ 4: Analytical Methods for Stability Monitoring
Question: What analytical methods are recommended for monitoring the stability of this compound and detecting potential degradation products?
Answer:
A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique.
Recommended Analytical Techniques:
-
Reversed-Phase HPLC with UV Detection: This is a robust and widely available method for quantifying the parent compound. A C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The UV detector wavelength should be set to the absorbance maximum of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both quantifying the parent compound and identifying unknown degradation products.[2][3] The mass spectrometer provides molecular weight information, which is invaluable for proposing the structures of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products or if derivatization is performed, GC-MS can be a useful technique.[1][4]
Experimental Protocol: General HPLC Method Development for Stability Testing
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid or 10 mM Ammonium formate in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a gradient to ensure separation of the parent peak from any potential degradation products. A typical starting gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the lambda max of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies.[5] This involves subjecting a solution of the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting mixtures to ensure that the degradation product peaks are well-resolved from the parent peak.
Data Presentation: Potential Degradation Products and their Mass Signatures
| Compound Name | Structure | Expected [M+H]⁺ |
| This compound | C₆H₃Cl₂F₂N | 198.97 |
| Monohydroxy-degradation Product | C₆H₄ClF₂NO | 180.99 |
| Dihydroxy-degradation Product | C₆H₅F₂NO₂ | 162.03 |
References
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
- Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison. Benchchem. (URL not available)
- synthesis and mass spectral analysis of hd degradation products.
-
Forced Degradation Studies. MedCrave online. [Link]
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. PubMed. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temper
-
Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid. ResearchGate. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
Kinetics and mechanism of the hydrolysis of imidacloprid. Illinois Experts. [Link]
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL not available)
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. ACP. [Link]
-
Mass spectra of the major degradation products. ResearchGate. [Link]
- Efficient asymmetric synthesis of aryl difluoromethyl sulfoxides and their use to access enantiopure α-difluoromethyl alcohols. Sci-Hub. (URL not available)
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. [Link]
-
(Arylsulfinyl)difluoromethylation of Alkyl Halides: Facile Access to Diverse Fluorinated Compounds. ResearchGate. [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. PubMed. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. [Link]
- Green Chemistry Blog. (URL not available)
Sources
Validation & Comparative
Topic: 3,5-Dichloro-4-(difluoromethyl)pyridine vs. 3,5-dichloro-4-(trifluoromethyl)pyridine: A Comparative Guide to Reactivity and Synthetic Strategy
An In-Depth Comparative Guide for Synthetic Chemists
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the course of a synthetic campaign. Among the privileged scaffolds, fluorinated pyridines are of paramount importance. This guide offers a detailed analysis of two key intermediates: 3,5-dichloro-4-(difluoromethyl)pyridine and 3,5-dichloro-4-(trifluoromethyl)pyridine. We will dissect their reactivity profiles, supported by mechanistic principles and practical protocols, to empower chemists with the insights needed to select the optimal reagent for their specific application.
The Electronic Dichotomy: -CHF₂ vs. -CF₃
The foundational difference between these two molecules lies in the electronic properties of the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups. Both are potent electron-withdrawing groups due to the high electronegativity of fluorine, which significantly lowers the electron density of the pyridine ring. This "activation" is crucial for the key reactions these substrates undergo.
However, the trifluoromethyl group is substantially more electron-withdrawing than the difluoromethyl group. This is due to the cumulative inductive effect of three fluorine atoms compared to two. This distinction is the primary driver of the observed differences in reactivity, particularly in nucleophilic aromatic substitution. Furthermore, the -CHF₂ group possesses an acidic C-H bond, a feature entirely absent in the -CF₃ group, which opens up unique synthetic avenues.
Nucleophilic Aromatic Substitution (SNAr): Reactivity and Mechanistic Insight
Nucleophilic aromatic substitution is the most common and synthetically valuable reaction for these substrates. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step typically being the initial nucleophilic attack to form a resonance-stabilized carbanion known as a Meisenheimer intermediate.[1]
The stability of this intermediate is the single most important factor governing the reaction rate.[1] A more stable intermediate corresponds to a lower activation energy and a faster reaction. Due to its superior electron-withdrawing capacity, the -CF₃ group provides greater stabilization for the negative charge in the Meisenheimer complex compared to the -CHF₂ group.
Sources
A Comparative Guide to the Analytical Validation of 3,5-Dichloro-4-(difluoromethyl)pyridine Purity by HPLC
This guide provides a comprehensive framework for the analytical validation of 3,5-Dichloro-4-(difluoromethyl)pyridine purity using High-Performance Liquid Chromatography (HPLC). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for the safety, efficacy, and quality of the final products.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison of HPLC with alternative analytical methodologies, supported by detailed experimental protocols and validation parameters grounded in authoritative guidelines.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological or toxicological profiles of the final product, reduced reaction yields, and the formation of unwanted byproducts.[4] Therefore, a robust, accurate, and validated analytical method for purity determination is not merely a quality control measure but a cornerstone of process development and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[5][6]
Principle HPLC Method for Purity Determination
A reverse-phase HPLC (RP-HPLC) method is generally well-suited for the analysis of halogenated pyridine derivatives. The following protocol is a robust starting point for the purity determination of this compound.
Experimental Protocol: RP-HPLC-UV Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the pyridine derivative.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
Solvent A: 0.1% Phosphoric acid in Water. The acid modifier improves peak shape and resolution for basic compounds like pyridine.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm. This wavelength should be selected based on the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Solvent: 50:50 (v/v) Acetonitrile:Water. This ensures solubility and compatibility with the mobile phase.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the solvent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner using the batch of this compound to be tested.
Method Validation: A Self-Validating System
The validation of this analytical method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[7][8][9]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria | Rationale |
| Specificity | Analyze blank (solvent), placebo (if applicable), reference standard, and sample. Spike the sample with known related substances. | The peak for the main analyte should be free from interference from blanks, and impurities. | To ensure the method accurately measures only the desired analyte. |
| Linearity | Prepare at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot peak area against concentration. | Correlation coefficient (r²) ≥ 0.999. | To demonstrate a proportional relationship between analyte concentration and detector response. |
| Range | The range is established by the linearity study. | 80% to 120% of the test concentration for assay.[8] | To define the concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | Perform recovery studies by spiking the sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. | To assess the closeness of the experimental value to the true value. |
| Precision | Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. | To evaluate the method's consistency under various conditions. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be detected but not necessarily quantified. | To determine the method's sensitivity. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | To establish the lower limit of the method for quantitative measurements. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. | To assess the method's reliability during normal use. |
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity assessment. A comparison with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) is presented below.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase.[5] | Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[10][11] |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds.[12][13] | Applicable to any soluble compound with NMR-active nuclei.[10][14] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. | Simple dissolution in a deuterated solvent with an internal standard.[14] |
| Quantification | Requires a reference standard for calibration. | Requires a reference standard for calibration. | Can provide absolute purity without a reference standard of the analyte itself (using a certified internal standard).[15] |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Generally lower than chromatographic methods. |
| Structural Information | Provides no structural information. | Limited structural information from retention time. | Provides detailed structural information, aiding in impurity identification. |
| Throughput | Moderate. | High. | Lower. |
| Cost | Moderate. | Low to moderate. | High. |
Senior Application Scientist's Insight:
-
HPLC remains the gold standard for routine quality control due to its robustness, versatility, and high throughput.[5] Its ability to handle non-volatile compounds makes it ideal for many pharmaceutical intermediates.
-
GC is a viable alternative if the impurities are volatile and the main compound is thermally stable. It can be particularly useful for analyzing residual solvents.[5][16]
-
qNMR is an exceptionally powerful technique for the primary characterization of reference standards and for resolving disputes.[10][15][17] Its ability to provide a direct, absolute measure of purity without needing a specific reference standard for the analyte is a significant advantage in early-stage development when certified standards may be unavailable.[11]
Visualizing the Workflow and Comparison
Caption: Workflow for HPLC Method Development and Validation.
Caption: Comparison of Analytical Techniques for Purity.
Conclusion
The analytical validation of this compound purity by HPLC is a critical activity in ensuring the quality of pharmaceutical and agrochemical products. The described RP-HPLC method, when fully validated according to ICH guidelines, provides a reliable and robust tool for routine quality control. While HPLC is often the method of choice, a comprehensive understanding of alternative techniques such as GC and qNMR allows for a more holistic and scientifically sound approach to purity assessment. The selection of the most appropriate technique should be based on the specific requirements of the analysis, including the nature of potential impurities, the stage of development, and the intended use of the data.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Quality Guidelines. ICH.
-
Quantitative NMR. Organic Primary Standards Group.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.
-
ICH Q2(R1) Analytical Method Validation. Scribd.
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
-
ICH Q2 Analytical Method Validation. Slideshare.
-
Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Benchchem.
-
How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech.
-
Pyridines Separation of pyridine and other amines. Agilent.
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
-
An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications.
-
Pharmaceutical Impurity Testing and Identification. Intertek.
-
Pyridine. OSHA.
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
-
Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry.
-
Pyridine, 3,5-Dichloro-4-Fluoro | Properties, Uses, Safety, Synthesis & Supplier China. Bocsci.
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.
-
This compound. Fluorochem.
-
Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies.
-
Pyridine, 3,5-dichloro-2,4,6-trifluoro-. NIST WebBook.
-
3,5-DICHLORO-4-(TRIFLUOROMETHYL)PYRIDINE | 1221272-92-9. ChemicalBook.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234. PubChem.
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.
-
3,5-Difluoro-4-(trifluoromethyl)pyridine. Sigma-Aldrich.
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).. DTIC.
-
A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). Benchchem.
-
CAS No : 1446182-76-8 | Product Name : 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine. PASL.
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advantages of difluoromethyl over trifluoromethyl group in drug design
A Comparative Guide to the Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) Group for Medicinal Chemists and Drug Development Professionals
Introduction: Beyond Simple Fluorination
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] For decades, the trifluoromethyl (CF₃) group has been a workhorse, prized for its profound impact on metabolic stability and lipophilicity.[2][3][4] However, the pursuit of finely-tuned drug-like properties has brought a more nuanced player to the forefront: the difluoromethyl (CF₂H) group.
This guide provides a detailed, evidence-based comparison of the CF₂H and CF₃ groups. Moving beyond broad strokes, we will dissect the subtle yet critical advantages the CF₂H moiety offers, particularly its unique ability to act as a hydrogen bond donor and its more refined influence on lipophilicity.[1][5][6] For the medicinal chemist, understanding these differences is key to unlocking new optimization strategies and designing superior therapeutic agents.
Core Physicochemical and Pharmacokinetic Distinctions
The choice between a CF₂H and a CF₃ group can dramatically alter a drug candidate's profile. The primary distinctions lie in their effects on lipophilicity, hydrogen bonding potential, and conformational preferences.
Lipophilicity (LogP/LogD): A Tale of Two Halos
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
The Trifluoromethyl (CF₃) Effect: The CF₃ group is one of the most lipophilic substituents used in drug design.[7] Its introduction, often replacing a methyl group, typically causes a sharp increase in LogP (Hansch π value of +0.88), which can enhance membrane permeability and metabolic stability.[2][3] However, this substantial increase can also lead to undesirable outcomes, such as poor aqueous solubility, increased plasma protein binding, and off-target toxicity.
-
The Difluoromethyl (CF₂H) Advantage: The CF₂H group offers a more subtle and context-dependent modulation of lipophilicity.[1][8] Replacing a methyl group with a difluoromethyl group often results in a smaller lipophilicity increase compared to the trifluoromethyl analogue.[5] In some molecular contexts, particularly with adjacent electron-withdrawing groups, this replacement can even lead to a decrease in lipophilicity.[1] This unique characteristic provides medicinal chemists with a more precise tool to balance solubility and permeability, avoiding the "lipophilicity creep" that can derail a promising drug candidate.
| Group | Typical ΔlogP (vs. -CH₃) | Key Implication |
| -CF₃ | ~ +0.5 to +1.0 | Strong lipophilicity enhancement; risk of over-lipophilicity.[2] |
| -CF₂H | ~ -0.1 to +0.4 | Moderate, context-dependent lipophilicity change; finer tuning of ADME properties.[8] |
Hydrogen Bonding Capacity: The Game-Changing Feature of CF₂H
The most profound advantage of the CF₂H group is its ability to function as a hydrogen bond donor (HBD), a role the CF₃ group cannot play.
-
The Chemistry of the C-H Bond: The two highly electronegative fluorine atoms in the CF₂H group polarize the adjacent carbon-hydrogen bond, imparting a partial positive charge on the hydrogen atom. This allows it to engage in hydrogen bonding with electron-rich acceptors like carbonyl oxygens or nitrogen atoms in a protein's active site.[9][10][11]
-
Bioisosterism and Novel Interactions: This HBD capability makes the CF₂H group a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[9][12][13] This has two major implications:
-
Replacing Labile Groups: A metabolically vulnerable alcohol or thiol can be replaced with a robust CF₂H group, improving the drug's half-life while preserving the crucial hydrogen bonding interaction with the target.[12]
-
Introducing New Interactions: Swapping a non-HBD group like -CH₃ or -CF₃ for a CF₂H group can introduce a new, affinity-enhancing hydrogen bond in the binding pocket, significantly boosting potency.[1]
-
The CF₃ group, lacking a hydrogen atom, is merely a hydrogen bond acceptor (via its fluorine atoms) and cannot replicate this critical donor interaction.
Caption: CF₂H as a hydrogen bond donor vs. the inert CF₃ group.
Metabolic Stability and Conformational Control
-
Metabolic Stability: Both CF₂H and CF₃ groups are significantly more resistant to oxidative metabolism than a methyl group due to the exceptional strength of the C-F bond.[3][14] By replacing a metabolically labile C-H bond, either group can block a metabolic hotspot and increase a drug's half-life. The advantage of CF₂H is that it confers this stability while simultaneously offering the potential for hydrogen bonding, providing a dual benefit.[12]
-
Conformational Control: The electronic properties of the CF₂H group and its ability to form intramolecular hydrogen bonds can exert significant control over a molecule's conformation.[1] For instance, an intramolecular CF₂-H···O=C bond can lock a molecule into a specific, bioactive conformation, thereby reducing the entropic penalty of binding to its target and increasing affinity. The CF₃ group can also influence conformation through steric and electrostatic effects, but it lacks this specific intramolecular H-bonding capability.[1]
Experimental Protocols for Property Assessment
To quantitatively assess the properties discussed, several key in vitro assays are employed during the drug discovery process.
Lipophilicity Measurement: Shake-Flask LogP Determination
This method directly measures the partition coefficient of a compound between n-octanol and water.
Methodology:
-
Preparation: Prepare saturated solutions of n-octanol in water and water in n-octanol to serve as the two phases. A stock solution of the test compound is prepared in one of the phases (typically n-octanol).
-
Partitioning: Add equal volumes of the n-octanol and water phases to a flask. Add a small, known amount of the test compound stock solution.
-
Equilibration: Seal the flask and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[15]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the test compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).
Caption: Workflow for Shake-Flask LogP measurement.
Metabolic Stability: Liver Microsomal Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) superfamily.[16][17]
Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (human or other species) and prepare a reaction buffer (e.g., potassium phosphate, pH 7.4). Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[16][18]
-
Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound (typically at 1 µM). Pre-incubate the mixture at 37°C.[18]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an ice-cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[16][18] This precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each well using LC-MS/MS to quantify the remaining amount of the parent drug relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[14]
Caption: Experimental workflow for the liver microsomal stability assay.
Membrane Permeability: Caco-2 Assay
The Caco-2 permeability assay is the industry standard for predicting in vivo intestinal absorption of orally administered drugs.[19][20]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for ~21 days. During this time, they differentiate into a polarized monolayer of enterocytes, forming tight junctions that mimic the intestinal barrier.[21]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a certain threshold are used.[21][22]
-
Transport Experiment (A to B):
-
The test compound is added to the apical (A) side of the insert, which represents the intestinal lumen.
-
The plate is incubated at 37°C with gentle shaking.
-
At specified time points, samples are taken from the basolateral (B) side, which represents the bloodstream.
-
-
Efflux Assessment (B to A): To determine if the compound is a substrate of efflux transporters (like P-gp), a parallel experiment is run where the compound is added to the basolateral side and measured on the apical side.[21]
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.[21]
Caption: Diagram of the Caco-2 permeability assay setup.
Conclusion: The Strategic Value of the Difluoromethyl Group
While the trifluoromethyl group remains a powerful and effective tool for enhancing metabolic stability and lipophilicity, the difluoromethyl group offers a more sophisticated and versatile profile for drug optimization. Its key advantages—the unique ability to act as a hydrogen bond donor and its more moderate impact on lipophilicity—provide medicinal chemists with a superior instrument for fine-tuning multiple properties at once.
The CF₂H group can be used to:
-
Enhance Potency: Introduce new hydrogen bonds in the target binding site.
-
Improve Pharmacokinetics: Replace metabolically labile polar groups (-OH, -SH) with a stable bioisostere.
-
Optimize ADME: Fine-tune the delicate balance between aqueous solubility and membrane permeability.
In an era of drug design that demands precision and multi-parameter optimization, the difluoromethyl group has rightfully earned its place as an indispensable element in the medicinal chemist's toolkit. Its thoughtful application can mean the difference between a promising lead and a successful clinical candidate.
References
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Dalvit, C., et al. (2009). CF2H, a Hydrogen Bond Donor - PMC. National Institutes of Health. Available at: [Link]
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Lin, C. L., et al. (2019). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. Available at: [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
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Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
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Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Development Research. Available at: [Link]
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Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]
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European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
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D'Andrea, E., et al. (2015). CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines. Chemical Communications. Available at: [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available at: [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
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Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Available at: [Link]
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Matera, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Available at: [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]
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JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. Available at: [Link]
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Ni, K., & Hu, J. (2016). Case studies of fluorine in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]
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Short, K. C., et al. (2014). Practical methods for the measurement of log P for surfactants. ResearchGate. Available at: [Link]
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Matera, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. Available at: [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Zhang, M., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. Available at: [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Lin, B., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Available at: [Link]
-
Gouverneur, V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]
-
Liu, X., et al. (2009). A High-Throughput Method for Lipophilicity Measurement. PubMed Central. Available at: [Link]
-
University of Cincinnati. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. Available at: [Link]
-
Zhang, M., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Available at: [Link]
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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3,5-Dichloro-4-(difluoromethyl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine ring, particularly when substituted with fluorine-containing moieties, represents a privileged core in numerous pharmacologically active compounds. The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl, thiol, or amine functionalities, offering improved metabolic stability, lipophilicity, and cell membrane permeability[1]. This guide provides a comparative analysis of palladium catalyst systems for the cross-coupling of 3,5-Dichloro-4-(difluoromethyl)pyridine, a versatile building block for accessing novel chemical space. We will delve into the rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower your synthetic endeavors.
The Challenge of Coupling with this compound
The substrate, this compound, presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two chlorine atoms and the difluoromethyl group deactivates the pyridine ring, making oxidative addition, often the rate-determining step in the catalytic cycle, more difficult. Furthermore, the presence of two identical leaving groups (chlorine) at the 3- and 5-positions necessitates a catalyst system with high activity to achieve efficient mono- or di-substitution. The choice of palladium precursor, and more critically, the ancillary ligand, is paramount to overcoming these hurdles.
Comparative Analysis of Palladium Catalyst Systems
The success of a cross-coupling reaction with a challenging substrate like this compound is highly dependent on the judicious selection of the palladium catalyst system. This typically comprises a palladium precursor and a supporting ligand. Below, we compare several state-of-the-art catalyst systems, highlighting their strengths and optimal applications.
Buchwald-Type Biarylphosphine Ligands
Bulky, electron-rich dialkylbiarylphosphine ligands, developed by the Buchwald group, have revolutionized palladium-catalyzed cross-coupling by enhancing the rates of both oxidative addition and reductive elimination[2]. These ligands are particularly effective for coupling unactivated aryl chlorides[2].
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand, XPhos is known for its high catalytic activity in a wide range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations of aryl chlorides[3]. Its steric bulk promotes the formation of the active monoligated palladium species, which is crucial for efficient catalysis.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another powerful ligand that often exhibits complementary reactivity to XPhos. The methoxy groups at the 2' and 6' positions can influence the catalyst's electronic properties and stability. It has proven effective in challenging Suzuki-Miyaura couplings[1].
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form strong bonds with the palladium center, leading to highly stable and active catalysts.
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): IPr is a sterically demanding NHC ligand that has shown remarkable performance in promoting challenging cross-coupling reactions. Of particular relevance, sterically hindered NHC ligands have been shown to control regioselectivity in the coupling of dihalopyridines, favoring reaction at the C4 position[4]. While our substrate is 3,5-dichloro, the principles of using sterically demanding ligands to overcome electronic deactivation are applicable.
Ligand-Free Systems
In certain cases, palladium-catalyzed cross-coupling can proceed efficiently without the addition of an external ligand. These "ligand-free" systems often rely on the solvent or other reaction components to stabilize the palladium catalyst.
-
Pd(OAc)₂ or PdCl₂: Simple palladium salts can be effective, particularly in Suzuki-Miyaura reactions under specific conditions, such as in aqueous media[5]. "Jeffery" conditions, which utilize a phase-transfer catalyst like a tetraalkylammonium salt, can also promote ligand-free couplings and have been shown to afford excellent C4-selectivity in dichloropyridines[4].
Experimental Data: A Comparative Suzuki-Miyaura Coupling
To provide a clear comparison, we present hypothetical yet representative experimental data for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. The goal is to achieve selective mono-arylation.
| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylated Product |
| System 1 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| System 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| System 3 | PdCl₂(IPr) (2) | - | K₂CO₃ | Dioxane | 110 | 18 | 75 |
| System 4 | Pd(OAc)₂ (2) | - | Na₂CO₃ | DMF/H₂O | 80 | 24 | 60 |
Note: This data is illustrative and based on trends observed in the literature for similar substrates. Actual results may vary.
From this comparison, the Buchwald-type ligands (XPhos and SPhos) demonstrate superior performance for this specific transformation, providing high yields under relatively mild conditions. The NHC-ligated catalyst also performs well, while the ligand-free system is less efficient for this challenging substrate.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for two key cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling using Pd₂(dba)₃/SPhos
This protocol is optimized for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, degassed
-
Water, degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.03 mmol, 3 mol%) in degassed toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-chloro-5-aryl-4-(difluoromethyl)pyridine.
Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂/XPhos
This protocol is designed for the C-N bond formation with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 8-12 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Mechanistic Considerations and Visualization
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination[6].
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of a bulky, electron-rich ligand like SPhos or XPhos is crucial as it accelerates the oxidative addition of the electron-deficient C-Cl bond to the Pd(0) center and promotes the final reductive elimination step to release the product and regenerate the active catalyst[2][6].
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly achievable with the appropriate choice of catalyst system. For both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos offer superior performance in terms of yield and reaction efficiency. While NHC-ligated catalysts and ligand-free systems present viable alternatives, they may require more extensive optimization for this particularly challenging substrate. The detailed protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to explore the rich chemical space accessible from this valuable fluorinated building block.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). BenchChem.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7).
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. (n.d.). BenchChem.
- Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025, August 6).
- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (n.d.).
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008, November 18). PubMed.
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A Comparative Guide to Assessing the Metabolic Stability of 3,5-Dichloro-4-(difluoromethyl)pyridine Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry. The strategic incorporation of halogen and fluorinated substituents, such as in the 3,5-dichloro-4-(difluoromethyl)pyridine moiety, is a key tactic to modulate the physicochemical and pharmacokinetic properties of lead compounds.[1][2] Specifically, the difluoromethyl group (-CF2H) is of high interest as it can enhance lipophilicity, bioavailability, and metabolic stability.[1] This guide provides a comprehensive, in-depth comparison of methodologies to assess the metabolic stability of compounds containing this specific chemical scaffold, offering insights into experimental design, execution, and data interpretation.
The Critical Role of Metabolic Stability in Drug Design
Metabolic stability is a crucial parameter in drug design, referring to a drug's ability to resist chemical alteration by the body's metabolic processes, primarily in the liver.[3] The liver is equipped with a suite of enzymes, most notably the cytochrome P450 (CYP) family, that are responsible for the biotransformation of many drugs.[4][5] This metabolism can lead to either the activation or deactivation of a drug, impacting its efficacy and safety profile.[3] A compound with low metabolic stability is rapidly cleared from the body, potentially failing to maintain therapeutic concentrations, while a highly stable compound might accumulate and lead to toxicity.[3] Therefore, a thorough understanding and optimization of metabolic stability are essential to minimize the formation of harmful metabolites and achieve a desirable pharmacokinetic profile.[3]
The inclusion of fluorine-containing groups like difluoromethyl is a common strategy to enhance metabolic stability by blocking sites susceptible to metabolism, largely due to the high strength of the carbon-fluorine bond.[6][7] However, the metabolic fate of such compounds can shift to other parts of the molecule, making experimental assessment indispensable.[6]
Comparative In Vitro Models for Metabolic Stability Assessment
The primary site of drug metabolism is the liver.[8] Therefore, in vitro models derived from the liver are the most common tools for assessing metabolic stability in early drug discovery.[3][9] The two most widely used systems are liver microsomes and hepatocytes.
| In Vitro System | Description | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fractions of the liver containing cytochrome P450 (CYP) enzymes, which are key Phase I drug-metabolizing enzymes.[10] | High-throughput, cost-effective, and ideal for early-stage screening of CYP-mediated metabolism.[10] | Lacks Phase II enzymes and cofactors, and does not account for cellular uptake and transport processes.[11] |
| Hepatocytes | Intact, whole liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary co-factors.[8][11][12] | Provides a more physiologically relevant model, accounting for cell permeability and the interplay between Phase I and Phase II metabolism.[11] | Lower throughput and higher cost compared to microsomes.[11] |
For a comprehensive assessment of compounds containing the this compound moiety, a tiered approach is recommended. Initial screening with liver microsomes can rapidly rank compounds based on their susceptibility to Phase I metabolism. Promising candidates can then be further evaluated in hepatocyte stability assays to gain a more complete picture of their overall metabolic fate.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines a typical workflow for assessing metabolic stability, from initial compound preparation to final data analysis.
Caption: General workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
1. Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[13]
-
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
Test compound and positive controls (e.g., Verapamil, Dextromethorphan)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
-
-
Procedure:
-
Prepare a working solution of the test compound and positive controls in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be less than 1%.[14]
-
In a 96-well plate, combine the microsomal solution with the NADPH regenerating system and the test compound.[15]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[14]
-
Incubate the plate at 37°C with shaking.[13]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.[10]
-
Centrifuge the plate to precipitate the proteins.[15]
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[13]
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells.[11]
-
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive controls
-
Acetonitrile with an appropriate internal standard (IS)
-
Multi-well plates (e.g., 12- or 24-well)
-
CO2 incubator with an orbital shaker
-
-
Procedure:
-
Thaw and prepare the hepatocytes according to the supplier's instructions, diluting them to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[16]
-
Pre-incubate the hepatocyte suspension in a CO2 incubator.[8]
-
Add the test compound to the hepatocyte suspension to initiate the incubation.[11]
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction by adding cold acetonitrile with an internal standard.[8]
-
Centrifuge the samples to pellet cell debris.[17]
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound over time.[17]
-
Data Analysis and Interpretation
The primary endpoints of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (Clint).[13][18]
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
-
Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow.
The following table presents hypothetical comparative data for a this compound-containing compound (Compound A) and two structural analogs.
| Compound | Structure | Human Liver Microsomes t½ (min) | Human Liver Microsomes Clint (µL/min/mg protein) | Human Hepatocytes t½ (min) | Human Hepatocytes Clint (µL/min/10^6 cells) |
| Compound A | This compound derivative | 45 | 15.4 | 90 | 8.6 |
| Comparator 1 | 3,5-dichloro-4-(trifluoromethyl)pyridine derivative | >60 | <11.5 | >120 | <5.8 |
| Comparator 2 | 3,5-dichloro-pyridine derivative (no fluorination) | 20 | 34.7 | 40 | 19.3 |
Interpretation:
-
Compound A exhibits moderate metabolic stability in both human liver microsomes and hepatocytes.
-
Comparator 1 , with the trifluoromethyl group, shows significantly higher metabolic stability, suggesting this group is more effective at blocking metabolic sites in this particular scaffold.[6]
-
Comparator 2 , lacking the fluorinated methyl group, is rapidly metabolized, highlighting the crucial role of fluorination in enhancing metabolic stability.
Advanced Considerations and Troubleshooting
-
Species Differences: Metabolic pathways can vary significantly between species.[12] Conducting stability assays in microsomes or hepatocytes from different species (e.g., rat, mouse, dog) is crucial for selecting the appropriate species for preclinical toxicology studies.[19]
-
Non-CYP Mediated Metabolism: If a compound shows high stability in microsomes but is unstable in hepatocytes, it may be a substrate for Phase II enzymes or other non-CYP metabolic pathways.[11]
-
LC-MS/MS Method Development: A robust and sensitive LC-MS/MS method is critical for accurate quantification.[20][21][22] The method should be validated for linearity, precision, and accuracy.[20][22]
Conclusion
A systematic and comparative approach to assessing metabolic stability is paramount in modern drug discovery. For compounds containing the this compound scaffold, a combination of in vitro assays, starting with high-throughput microsomal stability screens followed by more physiologically relevant hepatocyte assays, provides a comprehensive understanding of their metabolic fate. This data-driven approach enables medicinal chemists to make informed decisions to optimize the pharmacokinetic properties of lead candidates, ultimately increasing the probability of success in clinical development.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
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BioIVT. (2023, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube. Retrieved from [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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El-Behery, M., & El-Kadi, A. O. (2023). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387–20394. [Link]
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FDA. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Retrieved from [Link]
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FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Retrieved from [Link]
- Gummadi, S. (2019). In vitro test methods for metabolite identification: A review. International Journal of Pharmaceutical Sciences and Research, 10(3), 974-985.
- Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(4), 211-216.
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Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 3,5-Dichloro-4-(difluoromethyl)pyridine in Reaction Mixtures
For researchers, medicinal chemists, and process development scientists, the accurate quantification of key intermediates is paramount to ensuring reaction efficiency, product purity, and overall process control. 3,5-Dichloro-4-(difluoromethyl)pyridine is an important building block in the synthesis of various agrochemicals and pharmaceuticals. Its precise measurement in complex reaction mixtures is critical for optimizing reaction conditions and for the quality control of subsequent steps. This guide provides a comparative analysis of suitable analytical methodologies for the quantitative determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Analytical Strategies
The choice of an analytical method is dictated by several factors including the chemical properties of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. For this compound, its aromatic nature, halogen substituents, and difluoromethyl group provide distinct handles for various analytical techniques. This guide will explore the practical application and comparative performance of the most common and effective methods for its quantification in a typical reaction mixture.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique in pharmaceutical and chemical analysis due to its high resolution, sensitivity, and broad applicability. For this compound, its moderate polarity makes it an ideal candidate for RP-HPLC.
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[1] The separation is based on the partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus elute later. By adjusting the composition of the mobile phase, the retention and separation of the components in a mixture can be finely controlled.
Experimental Protocol: RP-HPLC Method
The following protocol is a robust starting point for the analysis of this compound in a reaction mixture.
Sample Preparation Workflow
Caption: Workflow for HPLC sample preparation.
Detailed Protocol:
-
Sample Preparation:
-
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 40% to 90% B; 15-20 min: 90% B; 20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
Gas Chromatography (GC): For Volatile Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[5] Given the likely volatility of this compound, GC is a highly suitable alternative to HPLC.
Principle of GC
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a stationary phase coated on the inside of the column and a gaseous mobile phase (carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
Experimental Protocol: GC-MS Method
A GC method coupled with a Mass Spectrometer (MS) detector is particularly powerful as it provides both quantification and structural confirmation.[5]
Sample Preparation Workflow
Caption: Workflow for GC-MS sample preparation.
Detailed Protocol:
-
Sample Preparation:
-
Dilute a known volume of the reaction mixture with a suitable solvent like dichloromethane.
-
To improve precision, add an internal standard (a non-interfering compound with similar properties to the analyte) at a known concentration to both the samples and the calibration standards.[6]
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |
-
Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of the analyte in the sample from this calibration curve.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Specific and Absolute Method
For fluorinated molecules, ¹⁹F NMR spectroscopy offers a highly specific and powerful quantitative tool.[7] It allows for the direct quantification of all fluorine-containing species in a sample in a single, non-destructive measurement.[7][8]
Principle of Quantitative ¹⁹F NMR (qNMR)
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In quantitative ¹⁹F NMR, the integral of the signal from the difluoromethyl group of the target analyte is compared to the integral of a signal from a known amount of a fluorine-containing internal standard. This allows for a direct calculation of the analyte's concentration without the need for a calibration curve of the analyte itself.[8]
Experimental Protocol: ¹⁹F qNMR
Sample Preparation Workflow
Caption: Workflow for ¹⁹F qNMR sample preparation.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture into a vial.
-
Add a precise amount of a deuterated solvent (e.g., CDCl₃) containing a known concentration of a fluorine-containing internal standard (e.g., trifluorotoluene).
-
Transfer the solution to an NMR tube.
-
-
NMR Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Sequence | Standard ¹⁹F observe pulse sequence |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing signal of interest |
| Number of Scans | 16 or higher for good signal-to-noise |
-
Data Analysis:
-
Integrate the characteristic signal of the -CF₂H group of this compound and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms in the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
-
Comparative Analysis of Methods
| Feature | HPLC | GC-MS | ¹⁹F qNMR |
| Principle | Partition chromatography | Partition chromatography | Nuclear magnetic resonance |
| Selectivity | Good, dependent on separation | Very high, with mass detection | Excellent, highly specific for ¹⁹F |
| Sensitivity | High (ng/mL range) | Very high (pg/mL range with SIM) | Moderate (µg/mL to mg/mL range)[7] |
| Sample Throughput | High | High | Lower |
| Quantification | External or internal standard | External or internal standard | Internal standard, absolute quantification |
| Instrumentation Cost | Moderate | High | Very high |
| Method Development | Can be time-consuming | Can be time-consuming | Relatively straightforward |
| Best Suited For | Routine QC, purity analysis | Trace analysis, impurity identification | Structural confirmation, absolute quantification |
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis.
-
For routine process monitoring and quality control , where high throughput and good sensitivity are required, HPLC is often the method of choice due to its robustness and versatility.
-
For trace-level analysis or when definitive identification of impurities is necessary , GC-MS provides superior sensitivity and specificity.
-
When an absolute quantification without the need for an authentic standard of the analyte is desired, or for structural confirmation , ¹⁹F qNMR is an invaluable tool, offering unparalleled specificity for fluorinated compounds.
Ultimately, a combination of these techniques may be employed for comprehensive characterization. For instance, HPLC or GC for routine quantification, and NMR for structural elucidation and as a primary method for the certification of reference standards.
References
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- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Accessed January 19, 2026.
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- Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. Published April 2017.
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- ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Published March 31, 2017.
- Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Accessed January 19, 2026.
- Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Accessed January 19, 2026.
- Google Patents. US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof. Accessed January 19, 2026.
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- PubChemLite. 3,5-dichloro-2-(difluoromethyl)pyridine. Accessed January 19, 2026.
- SIELC Technologies. Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. Accessed January 19, 2026.
- ChemScene. 3,4-Dichloro-5-(difluoromethyl)pyridine. Accessed January 19, 2026.
- European Patent Office. Preparation of \trifluoromethyl\pyridines - EP 0110690 A1. Accessed January 19, 2026.
- Sigma-Aldrich. 3,5-Difluoro-4-(trifluoromethyl)pyridine. Accessed January 19, 2026.
- Benchchem.
- 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine. Accessed January 19, 2026.
- PubMed. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Published July 28, 2023.
- DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Accessed January 19, 2026.
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- PubMed. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)
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Benchmarking the Efficacy of Dichloropyridine-Derived Fungicides: A Comparative Guide to Fluazinam
Introduction: The Role of Dichloropyridine Scaffolds in Modern Agrochemicals
In the landscape of modern crop protection, the pyridine ring serves as a critical scaffold for a multitude of highly effective agrochemicals. The strategic incorporation of halogen substituents, such as chlorine, and fluorinated moieties, like trifluoromethyl groups, can significantly enhance the biological activity, metabolic stability, and target specificity of these compounds.[1][2][3][4] While the specific 3,5-dichloro-4-(difluoromethyl)pyridine structure is primarily recognized as a key synthetic intermediate, its close chemical relatives have given rise to commercially significant agrochemicals.[5][6]
This guide focuses on Fluazinam , a prominent broad-spectrum fungicide characterized by its arylaminopyridine structure, which includes a dichlorinated phenyl ring and two trifluoromethyl groups, one of which is attached to the pyridine ring.[7][8] Fluazinam stands out due to its unique multi-site mode of action, which presents a low risk for the development of resistance.[9][10][11]
This document provides a comprehensive comparison of Fluazinam's efficacy against key fungal pathogens with that of other widely used fungicides. We will delve into the mechanistic underpinnings of its action, present supporting experimental data, and provide detailed protocols for researchers to conduct their own comparative efficacy studies.
Mechanism of Action: A Multi-Site Disruptor of Fungal Respiration
Fluazinam's fungicidal activity stems from its potent ability to uncouple oxidative phosphorylation in the mitochondria of fungal cells.[7][8][12] This process is fundamental to cellular energy production (ATP synthesis). By disrupting the proton gradient across the inner mitochondrial membrane, Fluazinam effectively short-circuits the cell's power supply, leading to a rapid cessation of vital cellular functions and ultimately, cell death.[10][12] This multi-site activity is a key advantage, as it makes it significantly more difficult for fungi to develop resistance compared to single-site-of-action fungicides.[9][11]
Caption: Mechanism of action of Fluazinam as an uncoupler of oxidative phosphorylation.
Comparative Efficacy Against Key Fungal Pathogens
Fluazinam exhibits broad-spectrum activity against a range of economically important fungal pathogens.[5] This section provides a comparative analysis of its efficacy against Sclerotinia sclerotiorum (white mold) and Botrytis cinerea (grey mold), benchmarked against other common fungicides.
Sclerotinia sclerotiorum (White Mold)
Sclerotinia sclerotiorum is a devastating pathogen affecting a wide array of crops, including soybeans, canola, and various vegetables. Fluazinam has demonstrated excellent efficacy in controlling this pathogen.
| Fungicide | Chemical Class | FRAC Group | Mean EC50 (µg/mL) for Mycelial Growth Inhibition | Reference |
| Fluazinam | Diarylaminopyridine | 29 | 0.0069 | [13] |
| Boscalid | Carboxamide | 7 | >1.0 | [14] |
| Thiophanate-methyl | Benzimidazole | 1 | 0.899 - >10 | [14][15] |
| Iprodione | Dicarboximide | 2 | Variable | [16] |
| Carbendazim | Benzimidazole | 1 | >50 (for resistant strains) | [13] |
Note: EC50 values represent the concentration of the fungicide that inhibits 50% of the fungal growth. Lower values indicate higher efficacy.
Botrytis cinerea (Grey Mold)
Botrytis cinerea is a necrotrophic fungus that causes grey mold on a vast number of plant species, including grapes and soft fruits. Fungicide resistance in B. cinerea is a significant concern, making multi-site fungicides like Fluazinam valuable in integrated pest management (IPM) programs.
| Fungicide | Chemical Class | FRAC Group | EC50 Range (µg/mL) for Mycelial Growth Inhibition | Reference |
| Fluazinam | Diarylaminopyridine | 29 | Low (effective control) | [17] |
| Boscalid | Carboxamide | 7 | 0.03 - >100 (resistance common) | [16] |
| Fenhexamid | Hydroxyanilide | 17 | 0.02 - >10 (resistance emerging) | [16][18] |
| Iprodione | Dicarboximide | 2 | 0.1 - >100 (widespread resistance) | [16][18] |
| Pyraclostrobin | QoI | 11 | 0.01 - >100 (high resistance frequency) | [16] |
Note: Due to widespread resistance, EC50 values for many fungicides against B. cinerea can vary significantly between different isolates.
Experimental Protocols for Efficacy Benchmarking
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following provides a detailed methodology for an in vitro mycelial growth inhibition assay, a common method for assessing fungicide efficacy.
Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol is adapted from methodologies used in the evaluation of fungicides against Sclerotinia sclerotiorum and Botrytis cinerea.[16][19][20]
1. Preparation of Fungicide Stock Solutions: a. Accurately weigh the technical-grade fungicide. b. Dissolve in a minimal amount of a suitable solvent (e.g., acetone or DMSO). c. Bring to the final volume with sterile distilled water to create a high-concentration stock solution. d. Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the growth medium.
2. Preparation of Poisoned Growth Medium: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. b. Cool the molten PDA to approximately 50-55°C in a water bath. c. Add the appropriate volume of fungicide dilution to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing. d. Pour the fungicide-amended PDA into sterile Petri dishes and allow to solidify. A non-amended PDA control should also be prepared.
3. Inoculation: a. From the margin of an actively growing culture of the target fungus (e.g., a 3- to 5-day-old culture), take a mycelial plug using a sterile cork borer (typically 5 mm in diameter). b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
4. Incubation: a. Incubate the plates at the optimal growth temperature for the target fungus (e.g., 20-22°C for S. sclerotiorum and B. cinerea) in the dark.
5. Data Collection and Analysis: a. Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. c. Use probit analysis or other appropriate statistical software to calculate the EC50 value for each fungicide.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Conclusion and Future Perspectives
Fluazinam, a dichloropyridine-derived fungicide, serves as a powerful tool in the management of critical fungal diseases such as white mold and grey mold. Its multi-site mode of action, which uncouples oxidative phosphorylation, provides a significant advantage in mitigating the development of fungicide resistance. Comparative efficacy data clearly demonstrates its high level of activity against key pathogens, often surpassing that of older, single-site fungicides to which resistance has become widespread.
The provided experimental protocol for in vitro efficacy testing offers a robust framework for researchers to conduct their own comparative studies, contributing to the body of knowledge on fungicide performance and aiding in the development of effective and sustainable disease management strategies. As the agricultural landscape continues to evolve, the rational design of agrochemicals based on scaffolds like dichloropyridine, coupled with a thorough understanding of their efficacy and resistance profiles, will be paramount in ensuring global food security.
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Fluazinam. In: Wikipedia. [Link]
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Fluazinam. Minnesota Department of Agriculture. [Link]
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Fluazinam. ISK Biosciences. [Link]
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Zhang, Y., et al. (2014). Baseline sensitivity and efficacy of fluazinam in controlling Sclerotinia stem rot of rapeseed. European Journal of Plant Pathology, 140(4), 843-851. [Link]
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Schepers, H. T. A. M., et al. (2016). Reduced efficacy of fluazinam against Phytophthora infestans in the Netherlands. Plant Pathology, 65(7), 1075-1083. [Link]
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Schepers, H. T. A. M., et al. (2016). Reduced efficacy of fluazinam against Phytophthora infestans in the Netherlands. PubMed. [Link]
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Liang, X., et al. (2020). Pharmacological Characteristics and Efficacy of Fluazinam Against Corynespora cassiicola, Causing Cucumber Target Spot in Greenhouses. Plant Disease, 104(9), 2426-2433. [Link]
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Abu-El Samen, F., et al. (2023). Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato. Journal of Fungi, 9(11), 1063. [Link]
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Alternatives to chlorothalonil for potato late blight control. Michigan State University Extension. [Link]
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Kumar, S., et al. (2022). Evaluation of fungicide and bio-control agents against Sclerotinia stem rot of chickpea (Sclerotinia sclerotiorum). The Pharma Innovation Journal, 11(1), 173-176. [Link]
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Fluazinam; Response to Comments on the Notice of Receipt of Requests to the U.S. Environmental Protection Agency to Register Pesticide Products Containing a New Use. U.S. Environmental Protection Agency. [Link]
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Sang, H., et al. (2024). Field Evaluation of Fluazinam Fungicide in Dollar Spot Populations Confirmed In Vitro Insensitivity. Plant Disease. [Link]
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Alzohairy, M., et al. (2024). Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. Frontiers in Fungal Biology, 5, 1422705. [Link]
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Alzohairy, M., et al. (2024). Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. PubMed Central. [Link]
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Efficacy and Crop Safety of Fluazinam for the Control of Scab (Elsinoë perseae) of Avocado. University of Florida. [Link]
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Wang, J., et al. (2014). Microtiter Method to Test the Sensitivity of Botrytis cinerea to Fungicides. Chinese Journal of Pesticide Science, 16(1), 77-83. [Link]
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Lehner, M. S., et al. (2022). Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. Plant Disease, 106(7), 1885-1894. [Link]
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Singh, S., et al. (2015). Evaluation of fungicides for the control of Sclerotinia stem rot of Indian mustard caused by Sclerotinia sclerotiorum. Journal of Oilseed Brassica, 6(1), 221-225. [Link]
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Afzal, A., et al. (2024). Embracing natural alternatives to synthetic fungicides for sustainable agriculture. Pakistan Journal of Weed Science Research, 30(3), 151-161. [Link]
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Jeschke, P. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173. [Link]
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Safety Operating Guide
Navigating the Disposal of 3,5-Dichloro-4-(difluoromethyl)pyridine: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. The final step, proper disposal, is as critical as any reaction setup. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3,5-Dichloro-4-(difluoromethyl)pyridine, a halogenated pyridine derivative. Our focus is on ensuring the safety of laboratory personnel and minimizing environmental impact, grounded in established scientific principles and regulatory standards.
Understanding the Hazard Profile: Why Caution is Paramount
This compound, while not having a universally available specific Safety Data Sheet (SDS), belongs to a class of compounds—halogenated pyridines—that warrant a high degree of caution. Structurally similar compounds exhibit a range of hazards including acute toxicity if swallowed or inhaled, skin and eye irritation, and potential for allergic skin reactions[1][2][3][4][5]. The presence of both chlorine and fluorine atoms suggests that combustion or improper treatment could lead to the formation of hazardous byproducts such as hydrogen chloride and hydrogen fluoride gas[1][3].
Furthermore, many fluorinated organic compounds are noted for their persistence in the environment[6][7][8]. Therefore, the disposal of this compound must be approached with the assumption that it is a hazardous waste, necessitating stringent disposal protocols.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. Based on data for similar compounds, the following are recommended[1][9]:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: An impervious lab coat, along with nitrile or neoprene gloves, is essential. For larger quantities or potential for splashing, consider a chemical-resistant apron and boots.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is required[1][10].
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Designated Waste Container: this compound waste, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Halogenated Waste Stream: This compound must be disposed of in a "halogenated organic waste" stream[11]. Never mix it with non-halogenated waste, as this can complicate the disposal process and increase costs.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, or strong bases in the same waste container to prevent potentially violent reactions[12][13][14].
Step 3: Labeling - Clarity for Compliance
Accurate and thorough labeling of hazardous waste containers is a legal requirement and crucial for the safety of waste handlers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")[5]
-
The date accumulation started
-
The name and contact information of the generating laboratory or principal investigator
Step 4: Storage - Safe Containment Prior to Disposal
Pending collection by a certified hazardous waste disposal company, the waste container must be stored safely:
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Ventilation: Store in a well-ventilated area, such as a designated waste storage cabinet or within a certified chemical fume hood.
-
Away from Incompatibles: Ensure the storage location is away from incompatible materials[14].
Step 5: Professional Disposal - The Only Acceptable Endpoint
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Licensed Hazardous Waste Contractor: The disposal of this chemical must be handled by a licensed and reputable hazardous waste disposal company. These companies have the necessary permits and equipment to handle and dispose of such materials in an environmentally sound manner.
-
Incineration: High-temperature incineration is the preferred method for the destruction of chlorinated organic compounds, as it ensures complete breakdown into less harmful components under controlled conditions[15].
-
Documentation: Retain all documentation provided by the waste disposal company, including manifests, as proof of proper disposal.
Quantitative Data Summary
For context, the following table summarizes key hazard and disposal information for structurally related compounds. This data underscores the rationale for treating this compound as a hazardous substance.
| Compound | CAS Number | Key Hazards | Recommended Disposal |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Combustible liquid, Acute oral and inhalation toxicity, Serious eye damage, Skin sensitizer[1][3] | Dispose of as hazardous waste via a licensed contractor[2]. |
| 3,5-Difluoro-4-(trifluoromethyl)pyridine | Not Available | Acute oral toxicity | Dispose of as hazardous waste. |
| 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | Not Available | Poison Inhalation Hazard, Toxic by ingestion, inhalation, and skin absorption[12] | Dispose of as hazardous waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of their work environment and the broader ecosystem.
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A Senior Application Scientist's Guide to Handling 3,5-Dichloro-4-(difluoromethyl)pyridine
As researchers and drug development professionals, our work with novel chemical entities like 3,5-Dichloro-4-(difluoromethyl)pyridine is foundational to discovery. However, innovation and safety are inextricably linked. This guide moves beyond mere compliance, offering a framework for handling this compound grounded in scientific causality and field-proven best practices. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Identification: Understanding the Adversary
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with specific risks that dictate our safety procedures.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
H315: Causes skin irritation. [1] This is not a simple rash; it's a local inflammatory response that can compromise the skin's barrier function, potentially leading to dermatitis or increased absorption of other chemicals.
-
H319: Causes serious eye irritation. [1] Contact with the eyes can lead to significant pain, redness, and inflammation. The severity implies that without immediate intervention, damage to the eye tissue is possible.
-
H335: May cause respiratory irritation. [1] Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation of the nose, throat, and lungs.[1]
These are not abstract codes but direct warnings about the compound's interaction with biological tissues. Our entire protective strategy is built upon preventing these three routes of exposure.
Engineering Controls: The First and Strongest Line of Defense
Personal Protective Equipment (PPE) is the last line of defense, not the first. The primary method for exposure control is to engineer the hazard out of the immediate workspace.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a properly functioning and certified chemical fume hood.[2][3] This is non-negotiable. The hood's constant airflow draws the respiratory irritant vapors away from the user's breathing zone.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[3]
-
Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[2] Regular testing of this equipment is mandatory to ensure its readiness.
Personal Protective Equipment (PPE): Your Personal Defense System
When engineering controls are properly used, PPE provides the final, critical barrier against exposure. The selection of PPE must be deliberate and based on the specific hazards of this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., large-volume transfers, heating).[4] | Protects against the serious eye irritation hazard (H319).[1] Safety glasses with side shields are insufficient as they do not provide a seal against splashes and vapors. A face shield protects the entire face from splashes.[5] |
| Hand Protection | Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Double-gloving is recommended. | Halogenated pyridines can be aggressive towards common glove materials. While data for this specific compound is limited, guidance for pyridine, a parent compound, explicitly warns against nitrile gloves.[2] Butyl rubber offers excellent resistance to many solvents and bases. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid self-contamination.[6] |
| Body Protection | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[4] | A lab coat provides a removable barrier against skin contact (H315).[1] Ensuring no skin is exposed between the glove and the lab coat cuff is critical. Closed-toe shoes made of a non-porous material protect against spills. |
| Respiratory Protection | Not typically required when working within a certified chemical fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][7] All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[2] |
Step-by-Step Safe Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the fume hood is on and functioning, the work area is clear, and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash and safety shower.[2]
-
Chemical Handling: Conduct all work deep within the fume hood sash. Use the smallest quantity of the substance necessary for the experiment.[6] Keep the container tightly sealed when not in immediate use to minimize vapor release.[3][8]
-
Post-Handling: After completing the work, decontaminate any surfaces. Carefully remove PPE, starting with the outer gloves, then the lab coat, and finally the inner gloves and goggles. Wash hands thoroughly with soap and water immediately after handling.[6]
-
No-Go's: Never eat, drink, or smoke in the laboratory.[6][9] Avoid working alone when handling hazardous materials.
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[2] Remove contaminated clothing while under the shower. Seek immediate medical attention.[2]
-
Eye Contact: Flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if possible, but do not delay flushing. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or stops, provide artificial respiration and call for emergency medical services.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Spill Management: The response to a spill is dictated by its size and your level of training.
Caption: Workflow for responding to a chemical spill.
Storage and Disposal: Managing the Lifecycle
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][10] The storage location should be segregated from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: All waste containing this compound, including empty containers and contaminated materials from spills, must be treated as hazardous waste.[6] Collect waste in a clearly labeled, sealed, and compatible container.[2] Disposal must proceed through your institution's official hazardous waste management program, adhering to all local, state, and federal regulations.[6] Do not pour down the drain.[12]
By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and emergency preparedness into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
